4-Bromo-2,5-dimethoxybenzaldehyde
Description
Properties
IUPAC Name |
4-bromo-2,5-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFWGDWGCZLCHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354646 | |
| Record name | 4-bromo-2,5-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31558-41-5 | |
| Record name | 4-bromo-2,5-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2,5-dimethoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,5-dimethoxybenzaldehyde is an aromatic aldehyde that serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the fields of pharmaceuticals and materials science.[1] Its structure, featuring a bromine atom and two methoxy (B1213986) groups on the benzaldehyde (B42025) ring, imparts unique reactivity and properties that make it a versatile building block.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its spectral characteristics.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉BrO₃ | [1] |
| Molecular Weight | 245.07 g/mol | [1] |
| Appearance | Off-white to pale yellow crystalline solid | [1] |
| Melting Point | 132-135 °C | [1] |
| Boiling Point (Predicted) | 337.1 ± 42.0 °C | [2] |
| Density (Predicted) | 1.482 ± 0.06 g/cm³ | [2] |
| Solubility | Insoluble in water; Soluble in chloroform (B151607), methanol (B129727), and dichloromethane. | [1][2] |
| CAS Number | 31558-41-5 | [1] |
Spectral Data
The spectral data of this compound are critical for its identification and characterization. Below are the key spectral features.
¹H NMR Spectroscopy
Note: Specific peak assignments and coupling constants were not available in the public domain search results. The following are predicted chemical shifts based on the structure.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.3 | s | 1H | Aldehyde proton (-CHO) |
| ~7.3 | s | 1H | Aromatic proton |
| ~7.1 | s | 1H | Aromatic proton |
| ~3.9 | s | 3H | Methoxy protons (-OCH₃) |
| ~3.8 | s | 3H | Methoxy protons (-OCH₃) |
¹³C NMR Spectroscopy
Note: Specific peak assignments were not available in the public domain search results. The following are predicted chemical shifts based on the structure.
| Chemical Shift (ppm) | Assignment |
| ~189 | Aldehyde carbon (C=O) |
| ~155 | Aromatic carbon attached to methoxy group |
| ~152 | Aromatic carbon attached to methoxy group |
| ~128 | Aromatic carbon |
| ~118 | Aromatic carbon |
| ~115 | Aromatic carbon attached to bromine |
| ~114 | Aromatic carbon |
| ~56.5 | Methoxy carbon (-OCH₃) |
| ~56.0 | Methoxy carbon (-OCH₃) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900-2800 | Medium | C-H stretch (aldehyde) |
| ~1700-1680 | Strong | C=O stretch (aldehyde) |
| ~1600-1450 | Medium-Strong | C=C stretch (aromatic) |
| ~1250-1200 | Strong | C-O stretch (aryl ether) |
| ~1050-1000 | Strong | C-O stretch (aryl ether) |
| ~600-500 | Medium | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound shows a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).
| m/z | Relative Intensity | Assignment |
| 244/246 | High | [M]⁺, Molecular ion |
| 215/217 | Medium | [M-CHO]⁺ |
| 187/189 | Medium | [M-CHO-CO]⁺ |
| 107 | Medium | [M-Br-CO]⁺ |
Experimental Protocols
Synthesis of this compound from 2,5-Dimethoxybenzaldehyde (B135726)
This protocol describes the bromination of 2,5-dimethoxybenzaldehyde to yield this compound.
Materials:
-
2,5-Dimethoxybenzaldehyde
-
Glacial Acetic Acid (GAA)
-
Bromine
-
Ice water
-
Acetonitrile (B52724) (for recrystallization)
Procedure:
-
Dissolve 2,5-dimethoxybenzaldehyde in a minimal amount of glacial acetic acid in a beaker.
-
In a separate container, prepare a solution of chilled bromine in glacial acetic acid.
-
Add the bromine solution to the 2,5-dimethoxybenzaldehyde solution in one portion with stirring.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice water, which should result in the immediate formation of brown/red crystals.
-
Filter the crystals and recrystallize them twice from acetonitrile to yield slightly brownish crystals of this compound.[3]
Henry Reaction of this compound with Nitroethane
This protocol details the Henry reaction, a classic carbon-carbon bond-forming reaction, using this compound.
Materials:
-
This compound
-
Methanol
-
Nitroethane
-
Ice/salt bath
-
Glacial Acetic Acid (GAA)
-
Chloroform
-
Water
-
Brine
Procedure:
-
Place 7 grams (0.0286 moles) of this compound in a beaker and add 150 mL of ice-cold methanol (-10 °C).[3]
-
In a separate round-bottom flask, mix a 1.1 molar equivalent of nitroethane with a 1 molar equivalent of triethylamine and cool to -10 °C.[3]
-
Combine the contents of the beaker and the flask.
-
Stir the reaction mixture in an ice/salt bath for two hours, maintaining a sub-zero temperature.[3]
-
Allow the solution to return to room temperature over one hour.
-
Slowly add glacial acetic acid until the solution is slightly acidic.
-
Remove the solvent under vacuum.
-
Dissolve the remaining red oil in 40 mL of chloroform and wash twice with 50 mL of water and once with brine.
-
Remove the chloroform under vacuum to yield a yellowish oil, which is the nitroalcohol product.[3]
Visualizations
Synthesis Workflow of 2C-B from this compound
The following diagram illustrates the synthetic pathway from this compound to the psychoactive compound 4-Bromo-2,5-dimethoxyphenethylamine (2C-B).
References
An In-depth Technical Guide to 4-Bromo-2,5-dimethoxybenzaldehyde (CAS: 31558-41-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2,5-dimethoxybenzaldehyde, a key chemical intermediate in the synthesis of various psychoactive compounds and other complex organic molecules. This document details its chemical and physical properties, provides established synthesis protocols, and explores its primary applications in research and drug development. A significant focus is placed on its role as a precursor to the phenethylamine (B48288) derivative 2C-B, including the relevant biological signaling pathways.
Chemical and Physical Properties
This compound is a substituted benzaldehyde (B42025) that serves as a versatile building block in organic synthesis. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 31558-41-5 | [1] |
| Molecular Formula | C₉H₉BrO₃ | [1] |
| Molecular Weight | 245.07 g/mol | [1] |
| Appearance | White to yellow crystalline solid | [2] |
| Melting Point | 132-135 °C | [3] |
| Boiling Point | 337.1 ± 42.0 °C (Predicted) | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents such as dichloromethane (B109758) and methanol (B129727). | [4] |
| IUPAC Name | This compound | [1] |
| InChI Key | BIFWGDWGCZLCHF-UHFFFAOYSA-N | [1] |
| SMILES | COC1=CC(=C(C=C1C=O)OC)Br | [1] |
Spectral Data
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~10.0 | s | Aldehydic proton (-CHO) |
| ~7.8 | s | Aromatic proton |
| ~7.7 | s | Aromatic proton |
| ~3.9 | s | Methoxy (B1213986) protons (-OCH₃) |
| ~3.8 | s | Methoxy protons (-OCH₃) |
Note: Predicted values are based on typical chemical shifts for similar aromatic aldehydes.
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~190 | Aldehyde Carbonyl (C=O) |
| ~160-150 | Aromatic carbons attached to methoxy groups |
| ~130-110 | Other aromatic carbons |
| ~56 | Methoxy carbons (-OCH₃) |
Note: Predicted values are based on typical chemical shifts for substituted benzaldehydes.
Infrared (IR) Spectroscopy
A published study on the synthesis of a related compound, 2-bromo-4,5-dimethoxybenzaldehyde, provides some characteristic IR absorption bands that can be expected for this compound.
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| ~1700 | C=O (carbonyl) stretch |
| ~2820, ~2740 | C-H (aldehyde) stretch |
| ~1585 | C=C (aromatic) stretch |
| ~1018 | C-Br stretch |
Source: Adapted from a study on a related isomer.[5]
Mass Spectrometry (MS)
The mass spectrum of 4-bromobenzaldehyde (B125591) shows a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br). A similar pattern is expected for this compound. The molecular ion (M⁺) peak would appear as a doublet of nearly equal intensity at m/z 244 and 246.
| m/z | Assignment |
| 244/246 | [M]⁺ Molecular ion |
Source: Inferred from the mass spectrometry of brominated aromatic compounds.[5]
Synthesis Protocols
The most common and well-documented method for the synthesis of this compound is the direct bromination of 2,5-dimethoxybenzaldehyde (B135726). Other potential routes include the Vilsmeier-Haack, Gattermann, and Duff reactions, though detailed protocols for these specific transformations are less readily available.
Bromination of 2,5-Dimethoxybenzaldehyde
This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of this compound.[6][7][8]
Experimental Protocol:
-
Dissolution: In a suitable reaction vessel, dissolve 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) in glacial acetic acid (7 mL) at 0 °C with stirring.[7]
-
Bromination: Slowly add a solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL) to the reaction mixture at 0 °C.[7]
-
Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[6][7]
-
Quenching: Upon completion, pour the reaction mixture into ice-cold water (30 mL) to precipitate the crude product.[7]
-
Filtration: Collect the white precipitate by vacuum filtration and wash with cold water.[7]
-
Work-up: Redissolve the precipitate in a mixture of water (30 mL) and dichloromethane (30 mL). Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 25 mL). Combine all organic phases, wash with brine (25 mL), and dry over anhydrous sodium sulfate.[7]
-
Purification: Filter the dried organic solution and concentrate under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from methanol or by silica (B1680970) gel column chromatography (eluent: 20% ethyl acetate/hexane) to afford this compound as a light yellow solid.[3][7]
Caption: Synthetic workflow for the bromination of 2,5-dimethoxybenzaldehyde.
Applications in Drug Development and Research
The primary application of this compound is as a key precursor in the synthesis of the psychoactive phenethylamine, 4-bromo-2,5-dimethoxyphenethylamine, commonly known as 2C-B. This synthesis typically proceeds via a Henry reaction with nitromethane (B149229) followed by reduction of the resulting nitrostyrene.
Caption: Synthesis of 2C-B from this compound.
Biological Activity of 2C-B and Signaling Pathways
2C-B is a psychedelic drug that primarily acts as a partial agonist at serotonin (B10506) receptors, particularly the 5-HT₂A and 5-HT₂C subtypes. Its psychoactive effects are attributed to the modulation of these receptor systems in the central nervous system.
4.1.1. Serotonin 5-HT₂A Receptor Signaling
Activation of the 5-HT₂A receptor by an agonist like 2C-B initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: 5-HT₂A receptor Gq-coupled signaling pathway.
4.1.2. Serotonin 5-HT₂C Receptor Signaling
Similar to the 5-HT₂A receptor, the 5-HT₂C receptor is also coupled to the Gq/11 signaling pathway, leading to the activation of PLC and subsequent downstream effects. Additionally, the 5-HT₂C receptor can couple to other G-proteins, such as Gi/o and G12/13, leading to a more complex signaling profile.
Caption: 5-HT₂C receptor promiscuous G-protein coupling.
Safety and Handling
This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a valuable chemical intermediate with significant applications in the synthesis of psychoactive compounds, most notably 2C-B. Its synthesis is well-established, and its role as a precursor allows for the exploration of the pharmacology of serotonin receptor agonists. A thorough understanding of its properties, synthesis, and the biological activity of its derivatives is essential for researchers in the fields of organic chemistry, pharmacology, and drug development. Further research to fully characterize its spectral properties would be beneficial to the scientific community.
References
- 1. This compound | C9H9BrO3 | CID 777997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes [designer-drug.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. sunankalijaga.org [sunankalijaga.org]
- 6. rsc.org [rsc.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Sciencemadness Discussion Board - Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]
physical properties of 4-Bromo-2,5-dimethoxybenzaldehyde
An In-depth Technical Guide on the Physical Properties of 4-Bromo-2,5-dimethoxybenzaldehyde
Introduction
This compound is an aromatic aldehyde characterized by a benzaldehyde (B42025) ring substituted with a bromine atom at the 4-position and two methoxy (B1213986) groups at the 2- and 5-positions.[1] With the molecular formula C₉H₉BrO₃, this compound serves as a crucial intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and materials for nonlinear optics.[1][2] Its structural features, particularly the interplay between the electron-donating methoxy groups and the electron-withdrawing bromine atom and aldehyde group, make it a compound of significant interest in organic synthesis and drug development.[1] This guide provides a comprehensive overview of its physical properties, spectroscopic data, and the experimental protocols used for its characterization.
Physical and Chemical Properties
This compound is typically a crystalline solid, appearing as an off-white to light yellow powder.[1][3] It is stable under recommended storage conditions, which involve keeping it in a cool, dry, well-sealed container under an inert atmosphere (like nitrogen or argon) at 2-8°C.[4][5]
Quantitative Physical Properties
The key are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrO₃ | [2][3][6] |
| Molecular Weight | 245.07 g/mol | [2][6][7] |
| Melting Point | 132-135°C | [1][4][8] |
| Boiling Point | 337.1 ± 42.0 °C (Predicted) | [4] |
| Density | 1.482 ± 0.06 g/cm³ (Predicted) | [4] |
| Appearance | Crystalline solid; Off-white to faint yellow | [1][3][4] |
| Solubility | Insoluble in water.[1][4][5] Slightly soluble in Chloroform and Methanol.[4] Soluble in organic solvents like dichloromethane (B109758).[1] | [1][4][5] |
| CAS Number | 31558-41-5 | [2][6][9] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity confirmation of this compound. While specific spectra are proprietary, the expected characteristics are outlined below.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aldehyde proton, aromatic protons, and methoxy group protons would be expected. The chemical shifts and splitting patterns would be influenced by the positions of the bromine and methoxy substituents. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (some attached to bromine, oxygen, or hydrogen), and the methoxy carbons would be visible. Proton-decoupled spectra simplify this by showing single lines for each unique carbon. |
| Infrared (IR) | Characteristic absorption bands would include a strong C=O stretch for the aldehyde group, C-O stretches for the methoxy ethers, C-H stretches for the aromatic ring and alkyl groups, and C-Br stretching vibrations. |
| Mass Spec. (MS) | The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[10] Fragmentation patterns would likely involve the loss of the aldehyde group (CHO).[10] |
Experimental Protocols & Workflows
Synthesis and Characterization Workflow
The general workflow for producing and verifying this compound involves synthesis, purification, and subsequent characterization through physical and spectroscopic methods.
Caption: General workflow from synthesis to final characterization.
Synthesis of this compound
This protocol is based on the bromination of 2,5-dimethoxybenzaldehyde (B135726).[2][11]
Caption: Key steps in the synthesis of the target compound.
Protocol:
-
Dissolution: Dissolve 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) in glacial acetic acid (7 mL) in a flask and cool the mixture to 0°C in an ice bath.[2]
-
Bromination: Slowly add a solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL) to the cooled flask.[2]
-
Reaction: Allow the reaction mixture to warm gradually to room temperature and stir for 1 hour.[2]
-
Quenching and Precipitation: Quench the reaction by adding water (30 mL). A white precipitate of the crude product will form.[2]
-
Filtration: Collect the white precipitate by filtration.[2]
-
Workup: Redissolve the precipitate in a mixture of water (30 mL) and dichloromethane (30 mL) for liquid-liquid extraction. Extract the aqueous layer with dichloromethane (3 x 25 mL).[2]
-
Purification: Combine the organic phases, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by silica (B1680970) gel column chromatography (eluent: 20% ethyl acetate/hexane) to yield the final product as a light yellow solid.[2]
Melting Point Determination
This is a standard procedure to assess the purity of a crystalline solid.[12][13][14]
-
Sample Preparation: Place a small amount of the dry, powdered compound into a capillary tube, ensuring it is packed down to the sealed end to a height of 1-2 mm.[14]
-
Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[12][13]
-
Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point (132-135°C).[12][13] Then, reduce the heating rate to approximately 1-2°C per minute to ensure accuracy.[12]
-
Observation: Observe the sample through the magnifying lens.[12]
-
Recording: Record the temperature at which the first drop of liquid appears (the start of the melting range) and the temperature at which the entire sample becomes a liquid (the end of the melting range).[12] A pure sample typically has a sharp melting range of 0.5-1.0°C.[12]
Solubility Determination
This protocol provides a qualitative assessment of solubility in various solvents.[15][16]
-
Preparation: Place a small, measured amount of the compound (e.g., 25 mg) into a small test tube.[15]
-
Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.75 mL of water) in small portions.[15]
-
Mixing: After each addition, shake the test tube vigorously to facilitate dissolution.[15]
-
Observation: Observe if the solid dissolves completely. If it does, the compound is classified as soluble in that solvent under the tested conditions. If it remains undissolved, it is classified as insoluble or sparingly soluble.
-
Repeat: Repeat the procedure with other solvents of interest (e.g., dichloromethane, chloroform, methanol).[1][4]
General Spectroscopic Protocols
The following are generalized protocols for obtaining spectroscopic data for an organic solid like this compound.[10]
4.5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside a 5 mm NMR tube.[10] Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[10]
-
Data Acquisition: Place the NMR tube into a high-field NMR spectrometer (e.g., 400 or 500 MHz).[10]
-
¹H NMR: Acquire the proton spectrum using a standard 90° pulse with an appropriate relaxation delay (e.g., 1-2 seconds).[10]
-
¹³C NMR: Acquire the carbon spectrum, typically with proton decoupling to simplify the signals to singlets. A greater number of scans is usually required due to the low natural abundance of the ¹³C isotope.[10]
4.5.2 Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) using an agate mortar and pestle.[10] Press the resulting fine powder into a thin, transparent pellet using a hydraulic press.[10]
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
4.5.3 Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For volatile solids, this can be done via a direct insertion probe.[17]
-
Ionization: Bombard the sample with a high-energy beam of electrons (Electron Ionization - EI) to cause ionization and fragmentation of the molecule.[10][17]
-
Analysis: The resulting ions are accelerated, separated by the mass analyzer based on their mass-to-charge (m/z) ratio, and detected to generate the mass spectrum.[17]
References
- 1. Buy this compound (EVT-311524) | 31558-41-5 [evitachem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound CAS#: 31558-41-5 [m.chemicalbook.com]
- 5. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. This compound | C9H9BrO3 | CID 777997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound [chemister.ru]
- 9. This compound|98+%|CAS 31558-41-5 [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 17. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 4-Bromo-2,5-dimethoxybenzaldehyde
This technical guide provides a comprehensive overview of 4-Bromo-2,5-dimethoxybenzaldehyde, a significant chemical intermediate in the fields of organic synthesis and pharmaceutical research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular structure, properties, synthesis, and safety protocols. This compound is a key precursor in the synthesis of various psychoactive compounds and other complex organic molecules.[1]
Molecular Structure and Properties
This compound is a substituted benzaldehyde (B42025) with a bromine atom and two methoxy (B1213986) groups attached to the benzene (B151609) ring. Its chemical structure is fundamental to its reactivity and utility in organic synthesis.
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO₃ | [2][3][4][5] |
| Molecular Weight | 245.07 g/mol | [2][3][4] |
| CAS Number | 31558-41-5 | [1][2][3][6] |
| IUPAC Name | This compound | [3][5] |
| Appearance | White to yellow crystals or crystalline powder | [5] |
| Melting Point | 132-133 °C | [7] |
| SMILES | COC1=CC(=C(C=C1C=O)OC)Br | [3][4][5] |
| InChI | 1S/C9H9BrO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-5H,1-2H3 | [3][4] |
| InChIKey | BIFWGDWGCZLCHF-UHFFFAOYSA-N | [1][3][4][5] |
Spectral Data
| Spectral Data Type | Information | Reference |
| ¹H NMR | Spectra available from various suppliers and databases. | [3] |
| ¹³C NMR | Spectra available from various suppliers and databases. | [8] |
| Infrared (IR) Spectroscopy | FTIR spectra have been recorded, typically using KBr pellets. | [3] |
| Mass Spectrometry | GC-MS data is available. | [3] |
Synthesis of this compound
The most common method for the synthesis of this compound is the direct bromination of 2,5-dimethoxybenzaldehyde (B135726).
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Bromination of 2,5-Dimethoxybenzaldehyde
This protocol is based on a common laboratory procedure for the synthesis of this compound.[2][9][10]
Materials:
-
2,5-Dimethoxybenzaldehyde
-
Bromine
-
Glacial Acetic Acid
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a flask, dissolve 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) in glacial acetic acid (7 mL) and cool the solution to 0 °C in an ice bath.[2]
-
Addition of Bromine: Slowly add a solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL) to the cooled reaction mixture.[2]
-
Reaction: Allow the reaction mixture to gradually warm to room temperature and stir for 1 hour.[2]
-
Quenching: After the reaction is complete, add water (30 mL) to quench the reaction, which will cause a white precipitate to form.[2]
-
Filtration and Extraction: Collect the precipitate by filtration. Redissolve the precipitate in a mixture of water (30 mL) and dichloromethane (30 mL) for liquid-liquid separation. Extract the aqueous phase with dichloromethane (3 x 25 mL).[2]
-
Washing and Drying: Combine all the organic phases and wash with brine (25 mL). Dry the organic layer over anhydrous sodium sulfate.[2]
-
Concentration and Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a 20% ethyl acetate/hexane eluent to yield this compound as a light yellow solid.[2]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
Hazard Identification:
| Hazard Statement | Description | Reference |
| H315 | Causes skin irritation | [3][6][11] |
| H319 | Causes serious eye irritation | [3][6][11] |
| H335 | May cause respiratory irritation | [3][6] |
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[6][11] Ensure eyewash stations and safety showers are readily accessible.[11]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin and eyes.[6] Avoid breathing dust.[6] Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][11] Keep away from heat, sparks, and open flames.[6]
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of various target molecules, particularly in the field of neuroscience and forensic chemistry.[1] Its primary application is as a precursor for the synthesis of phenethylamine (B48288) derivatives, such as 2C-B (4-Bromo-2,5-dimethoxyphenethylamine), a psychedelic drug.[1] The aldehyde functional group allows for further chemical modifications, making it a versatile building block for creating more complex molecular structures.[1]
References
- 1. This compound|98+%|CAS 31558-41-5 [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C9H9BrO3 | CID 777997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. This compound [chemister.ru]
- 8. 4-BROMO-3,5-DIMETHOXYBENZALDEHYDE(31558-40-4) 13C NMR spectrum [chemicalbook.com]
- 9. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]
- 10. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes [designer-drug.com]
- 11. fishersci.com [fishersci.com]
- 12. pfaltzandbauer.com [pfaltzandbauer.com]
4-Bromo-2,5-dimethoxybenzaldehyde: A Comprehensive Reactivity Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2,5-dimethoxybenzaldehyde is a key aromatic aldehyde that serves as a versatile intermediate in the synthesis of a variety of organic compounds, most notably psychoactive phenethylamines such as 2C-B. Its unique substitution pattern, featuring a bromine atom and two methoxy (B1213986) groups on the benzaldehyde (B42025) core, dictates a rich and nuanced reactivity profile. This document provides a detailed exploration of the synthesis, physicochemical properties, and characteristic reactions of this compound, offering valuable insights for professionals in organic synthesis and drug development.
Physicochemical Properties
This compound is an off-white to pale yellow crystalline solid.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO₃ | [1][2] |
| Molecular Weight | 245.07 g/mol | [1][2][3] |
| Melting Point | 132-135 °C | [1][4] |
| Boiling Point (Predicted) | 337.1 ± 42.0 °C | [4] |
| Density (Predicted) | 1.482 ± 0.06 g/cm³ | [4] |
| Appearance | Off-white to pale yellow crystalline solid | [1] |
| Solubility | Insoluble in water; slightly soluble in chloroform (B151607) and methanol | [1][4] |
| CAS Number | 31558-41-5 | [1][2][3] |
Synthesis of this compound
The primary synthetic route to this compound involves the electrophilic bromination of 2,5-dimethoxybenzaldehyde (B135726). The electron-donating methoxy groups activate the aromatic ring, directing the incoming electrophile. While the reaction can produce a mixture of isomers, the 4-bromo product is typically the major isomer formed.[3][5][6]
Experimental Protocol: Bromination of 2,5-dimethoxybenzaldehyde
The following protocol is a representative example of the synthesis of this compound.
Materials:
-
2,5-dimethoxybenzaldehyde
-
Glacial acetic acid
-
Bromine
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
At 0 °C, dissolve 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) in glacial acetic acid (7 mL).[7]
-
Slowly add a solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL) to the reaction mixture.[7]
-
Allow the reaction mixture to gradually warm to room temperature and stir for 1 hour.[7]
-
Quench the reaction by adding water (30 mL). A white precipitate should form.[7]
-
Collect the precipitate by filtration.[7]
-
Redissolve the precipitate in a mixture of water (30 mL) and dichloromethane (30 mL) and perform a liquid-liquid extraction.[7]
-
Extract the aqueous phase with dichloromethane (3 x 25 mL).[7]
-
Combine all organic phases, wash with brine (25 mL), and dry over anhydrous sodium sulfate.[7]
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.[7]
-
Purify the crude product by silica gel column chromatography using a 20% ethyl acetate/hexane eluent to yield this compound as a light yellow solid.[7] A typical yield is around 56%.[7]
Reactivity Profile
The reactivity of this compound is governed by the interplay of its three functional groups: the aldehyde, the bromine atom, and the two methoxy groups.
Reactions of the Aldehyde Group
The aldehyde functional group is a primary site for nucleophilic addition and condensation reactions.
-
Condensation Reactions: It readily reacts with primary amines to form Schiff bases (imines).[1] A notable example is the Henry reaction, a condensation with a nitroalkane, which is a crucial step in the synthesis of phenethylamines.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid under appropriate conditions.[1]
-
Reduction: The aldehyde group can be reduced to a primary alcohol.
Reactions Involving the Bromine Atom
The bromine atom on the aromatic ring can participate in several types of reactions.
-
Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups.[1] For instance, it can react with thiols in the presence of a base to form the corresponding 4-alkylthio derivatives.[5]
-
Cross-Coupling Reactions: The C-Br bond provides a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds.
Electrophilic Aromatic Substitution
The electron-donating methoxy groups strongly activate the aromatic ring towards further electrophilic substitution. However, the existing substituents direct the position of the incoming electrophile.
-
Nitration: Nitration of 2,5-dimethoxybenzaldehyde with concentrated nitric acid can yield a mixture of products.[3] At room temperature, the major product is 3,6-dimethoxy-2-nitrobenzaldehyde, while at lower temperatures (-20°C), 2,5-dimethoxy-4-nitrobenzaldehyde (B1354500) can be formed as a minor product.[3]
Application in the Synthesis of 2C-B
This compound is a well-established precursor for the synthesis of the psychedelic phenethylamine, 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B).[3] The synthetic route typically involves a Henry condensation followed by reduction.
Experimental Protocol: Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) from this compound
The following outlines the key steps in the synthesis of 2C-B starting from this compound.
Step 1: Henry Condensation to form 4-Bromo-2,5-dimethoxynitrostyrene
This reaction involves the condensation of this compound with nitromethane. The experimental details often involve a base catalyst.
Step 2: Reduction of the Nitrostyrene (B7858105)
The intermediate nitrostyrene is then reduced to the corresponding phenethylamine. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).[8]
Note: The synthesis of 2C-B and related compounds is subject to legal restrictions in many jurisdictions. Researchers should be aware of and comply with all applicable laws and regulations.
Spectroscopic Data
The structure of this compound can be confirmed by various spectroscopic techniques.
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the aldehyde proton, aromatic protons, and methoxy group protons are expected. The specific chemical shifts and coupling patterns are characteristic of the substitution pattern. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (including the carbon attached to bromine), and methoxy carbons will be observed at their characteristic chemical shifts. |
| IR Spectroscopy | A strong absorption band characteristic of the aldehyde C=O stretch is expected, typically around 1680-1700 cm⁻¹. Bands for C-H, C-O, and C-Br bonds will also be present. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). |
Conclusion
This compound exhibits a diverse and synthetically valuable reactivity profile. Its aldehyde group, bromine atom, and activated aromatic ring provide multiple avenues for chemical modification, making it a crucial building block in the synthesis of complex organic molecules. A thorough understanding of its properties and reactions is essential for its effective utilization in research and development, particularly in the fields of medicinal chemistry and the synthesis of neurochemicals.
References
- 1. Buy this compound (EVT-311524) | 31558-41-5 [evitachem.com]
- 2. This compound | C9H9BrO3 | CID 777997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|98+%|CAS 31558-41-5 [benchchem.com]
- 4. This compound CAS#: 31558-41-5 [m.chemicalbook.com]
- 5. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes [designer-drug.com]
- 6. Bromination of 2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Electrophilic Substitution of 2,5-Dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,5-Dimethoxybenzaldehyde (B135726) is a versatile aromatic aldehyde widely utilized as a building block in the synthesis of pharmaceuticals, fragrances, and fine chemicals.[1][2][3] Its reactivity in electrophilic aromatic substitution is governed by the interplay of its three substituents: two strongly activating, ortho, para-directing methoxy (B1213986) groups (-OCH₃) and one deactivating, meta-directing aldehyde group (-CHO). This guide provides a comprehensive overview of the core principles, experimental protocols, and regioselective outcomes of key electrophilic substitution reactions on 2,5-dimethoxybenzaldehyde, with a focus on halogenation and nitration.
The Electronic Landscape of 2,5-Dimethoxybenzaldehyde
The regioselectivity of electrophilic substitution on the 2,5-dimethoxybenzaldehyde ring is a direct consequence of the combined electronic effects of its substituents.
-
Methoxy Groups (-OCH₃): Located at positions 2 and 5, these are powerful electron-donating groups (EDGs).[4] Through the resonance effect (+M), they donate electron density to the aromatic ring, particularly at the positions ortho and para to themselves. This significantly activates the ring towards electrophilic attack.[4][5]
-
Aldehyde Group (-CHO): The aldehyde group is an electron-withdrawing group (EWG) due to both inductive (-I) and resonance (-M) effects. It deactivates the ring and directs incoming electrophiles to the meta position (C3 and C5).
The cumulative effect is a complex directive influence. The powerful activating and ortho, para-directing nature of the two methoxy groups generally overrides the deactivating, meta-directing effect of the aldehyde. The primary sites for electrophilic attack are therefore the positions activated by both methoxy groups and not sterically hindered, namely C4 and C6.
Figure 1: Logical relationship of substituent directing effects.
Key Electrophilic Substitution Reactions
Halogenation: Bromination
The bromination of 2,5-dimethoxybenzaldehyde is a well-documented reaction that demonstrates the predicted regioselectivity. The reaction typically yields a mixture of isomers, with the major product resulting from substitution at the C4 position.
Treatment with bromine in acetic acid affords primarily 4-bromo-2,5-dimethoxybenzaldehyde, with 6-bromo-2,5-dimethoxybenzaldehyde (also named 2-bromo-3,6-dimethoxybenzaldehyde) as a minor product.[6][7][8] The ratio of the 4-bromo to the 6-bromo isomer is reported to be approximately 4:1.[6] The preference for the C4 position can be attributed to it being activated by both methoxy groups (para to the C2-methoxy and ortho to the C5-methoxy) and experiencing less steric hindrance than the C6 position, which is directly adjacent to the bulky aldehyde group.
Nitration
Nitration using a standard mixture of concentrated nitric and sulfuric acids also results in substitution at the activated C4 and C6 positions.[5] However, there are conflicting reports in the literature regarding the major isomer. Some sources indicate that the nitro group predominantly attaches to the 4-position, analogous to halogenation.[5] Conversely, other studies report that the 6-nitro isomer is the major product (80%), with the 4-nitro isomer formed in a smaller amount (20%).[7] This discrepancy may arise from different reaction conditions influencing the kinetic versus thermodynamic product distribution. Researchers should carefully analyze the product mixture to determine the specific isomeric ratio under their experimental conditions.
Data Presentation: Summary of Reactions
| Reaction | Electrophile | Reagents & Conditions | Major Product(s) | Yield | Reference(s) |
| Bromination | Br⁺ | Br₂ in glacial acetic acid, room temperature, 2-3 days | This compound | ~95% (total mixture) | [8] |
| Br₂ in acetic acid, room temperature, 48 hours | 4-bromo- & 6-bromo- isomers (4:1 ratio) | 79% (total mixture) | [6] | ||
| Br₂ in acetic acid, stirring overnight | This compound | 46.9% (isolated) | [9] | ||
| Nitration | NO₂⁺ | Conc. HNO₃, Conc. H₂SO₄ | 6-nitro- and 4-nitro- isomers (80:20 ratio) | Not Specified | [7] |
| Conc. HNO₃, Conc. H₂SO₄ | Predominantly 4-nitro isomer | Not Specified | [5] |
Experimental Protocols
Protocol: Bromination of 2,5-Dimethoxybenzaldehyde[8]
This protocol details the synthesis of a mixture of 4-bromo- and 6-bromo-2,5-dimethoxybenzaldehyde.
-
Dissolution: Dissolve 20.0 g (0.12 mol) of 2,5-dimethoxybenzaldehyde in 115 mL of glacial acetic acid in a suitable reaction vessel. Cool the solution.
-
Addition of Bromine: Prepare a solution of 20.0 g of bromine in 60 mL of glacial acetic acid. Add this solution to the cooled benzaldehyde (B42025) solution.
-
Reaction: Stir the resulting solution at room temperature for 2 to 3 days.
-
Work-up: Dilute the reaction mixture with ice water. A yellow precipitate will form.
-
Isolation: Collect the precipitate by filtration and dry the solid. This yields approximately 28 g (95%) of a mixture of bromo-isomers.
-
Purification (Optional): The two isomers can be separated by fractional recrystallization from 95% ethanol (B145695) or by column chromatography on silica (B1680970) gel using benzene (B151609) as the eluent. The 4-bromo isomer (mp 132-133°C) is typically isolated as the major product.[8]
Figure 2: Experimental workflow for the bromination reaction.
Background Protocol: Vilsmeier-Haack Formylation for Synthesis of Starting Material[10]
While not a substitution on the target molecule, the Vilsmeier-Haack reaction is a primary method for synthesizing 2,5-dimethoxybenzaldehyde from 1,4-dimethoxybenzene (B90301) and is included for completeness.[10][11][12]
-
Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) reacts with a formamide, typically N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent, a chloroiminium ion.[10][13]
-
Electrophilic Attack: The electron-rich 1,4-dimethoxybenzene attacks the Vilsmeier reagent. The strong activating properties of the methoxy groups direct the substitution to a position ortho to one methoxy group and para to the other.[10]
-
Hydrolysis: The resulting iminium ion intermediate is hydrolyzed during aqueous work-up to yield 2,5-dimethoxybenzaldehyde.[10][12] This reaction is efficient due to the activating nature of the methoxy groups and typically proceeds under mild conditions with high yields.[10]
Conclusion
The electrophilic substitution of 2,5-dimethoxybenzaldehyde is a predictable process primarily directed by the powerful activating effects of the two methoxy groups. Reactions such as halogenation and nitration preferentially occur at the C4 and C6 positions. While bromination consistently yields the 4-bromo isomer as the major product, the regiochemical outcome of nitration may be more sensitive to reaction conditions. The detailed protocols and mechanistic understanding provided in this guide serve as a valuable resource for chemists aiming to functionalize this important synthetic intermediate with precision and efficiency.
References
- 1. 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. bloomtechz.com [bloomtechz.com]
- 6. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. psasir.upm.edu.my [psasir.upm.edu.my]
- 8. Bromination of 2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. Selective Bromination/Iodination of 2,5-dimethoxybenzaldehyde - [www.rhodium.ws] [designer-drug.com]
- 10. bloomtechz.com [bloomtechz.com]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 4-Bromo-2,5-dimethoxybenzaldehyde: Safety, Handling, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2,5-dimethoxybenzaldehyde, a key intermediate in the synthesis of various organic compounds, particularly those with applications in medicinal chemistry and neuroscience research. This document details its safety profile, proper handling procedures, and key experimental protocols for its use in organic synthesis.
Safety Data Sheet Overview
This compound is a chemical that requires careful handling due to its potential health hazards. The following tables summarize the key safety information derived from publicly available Safety Data Sheets (SDS).
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₉H₉BrO₃ |
| Molecular Weight | 245.07 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 132-135 °C |
| Solubility | Insoluble in water; Soluble in organic solvents such as dichloromethane (B109758), chloroform (B151607), and dimethylformamide. |
| CAS Number | 31558-41-5 |
Hazard Identification
| Hazard Classification (GHS) | Hazard Statements |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
| Protection Type | Recommendation |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), lab coat, and appropriate protective clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Safe Handling and Storage
Proper handling and storage of this compound are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.
-
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Use appropriate personal protective equipment (PPE) as detailed in section 1.3.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The compound is air-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.
-
Experimental Protocols and Synthetic Applications
This compound is a versatile building block in organic synthesis. The following sections detail its application in key chemical reactions, including a representative experimental protocol for each.
Synthesis of this compound
A common method for the synthesis of the title compound is through the bromination of 2,5-dimethoxybenzaldehyde (B135726).[1]
Experimental Protocol:
-
Dissolve 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) in glacial acetic acid (7 mL) in a round-bottom flask and cool to 0 °C.
-
Slowly add a solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding water (30 mL), which will cause a white precipitate to form.
-
Collect the precipitate by filtration.
-
Redissolve the solid in a mixture of water (30 mL) and dichloromethane (30 mL) and perform a liquid-liquid extraction.
-
Extract the aqueous phase with dichloromethane (3 x 25 mL).
-
Combine the organic phases, wash with brine (25 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica (B1680970) gel column chromatography (eluent: 20% ethyl acetate/hexane) to yield this compound as a light yellow solid.
Caption: Synthetic workflow for the bromination of 2,5-dimethoxybenzaldehyde.
Henry Reaction (Nitroaldol Condensation)
The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. This compound can be used as the aldehyde component in this reaction.[2]
Experimental Protocol:
-
To a beaker, add this compound (7.0 g, 28.6 mmol) and ice-cold methanol (B129727) (150 mL).
-
In a separate round-bottom flask, mix nitroethane (1.1 molar equivalent) and triethylamine (B128534) (1.0 molar equivalent) and cool to -10 °C.
-
Add the cooled nitroethane/triethylamine mixture to the aldehyde solution.
-
Stir the reaction mixture in an ice/salt bath for 2 hours, maintaining a sub-zero temperature.
-
Allow the solution to warm to room temperature over 1 hour.
-
Acidify the solution slightly by the slow addition of glacial acetic acid.
-
Remove the solvent under vacuum.
-
Dissolve the remaining oil in chloroform (40 mL) and wash with water (2 x 50 mL) and then brine.
-
Remove the chloroform under vacuum to yield the product as a yellowish oil.
Caption: Experimental workflow for the Henry reaction with this compound.
Synthesis of Schiff Bases
Schiff bases are formed through the condensation reaction between a primary amine and an aldehyde. These compounds are of interest in medicinal chemistry for their potential biological activities.
General Experimental Protocol:
-
Dissolve this compound (1.0 mmol) in absolute ethanol (B145695) (20 mL) in a round-bottom flask.
-
In a separate beaker, dissolve the desired primary amine (1.0 mmol) in absolute ethanol (20 mL).
-
Add the amine solution to the aldehyde solution with continuous stirring.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature to allow the Schiff base to precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry in a desiccator.
Caption: General workflow for the synthesis of Schiff bases.
Conclusion
This compound is a valuable reagent in organic synthesis with important applications in the development of new chemical entities. A thorough understanding of its safety profile and adherence to proper handling procedures are paramount for its safe use in the laboratory. The experimental protocols provided in this guide offer a starting point for researchers to explore the synthetic utility of this versatile compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-bromo-2,5-dimethoxybenzaldehyde from 2,5-dimethoxybenzaldehyde (B135726). The primary method detailed is the electrophilic aromatic substitution via bromination in glacial acetic acid. This key intermediate is valuable in the synthesis of various organic molecules, including phenethylamine (B48288) derivatives of interest in neuroscience and medicinal chemistry.[1] This protocol consolidates data from multiple sources to present a comprehensive guide for laboratory synthesis, including reaction setup, purification, and characterization.
Introduction
This compound is a crucial building block in organic synthesis. Its synthesis involves the bromination of 2,5-dimethoxybenzaldehyde. The reaction proceeds via electrophilic aromatic substitution, where bromine is introduced onto the aromatic ring. The methoxy (B1213986) groups at positions 2 and 5 are ortho, para-directing, leading to substitution primarily at the 4- and 6-positions. Due to steric hindrance from the adjacent aldehyde group, the major product is the 4-bromo isomer, with the 6-bromo isomer formed as a minor byproduct.[2][3] Careful control of reaction conditions and effective purification are essential for obtaining the desired product in high yield and purity.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Bromination of 2,5-dimethoxybenzaldehyde
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Starting Material | 2,5-dimethoxybenzaldehyde | 2,5-dimethoxybenzaldehyde | 2,5-dimethoxybenzaldehyde | 2,5-dimethoxybenzaldehyde |
| Brominating Agent | Bromine in glacial acetic acid | Bromine in glacial acetic acid | Bromine in glacial acetic acid | Bromine in glacial acetic acid |
| Solvent | Glacial Acetic Acid (GAA) | Glacial Acetic Acid (GAA) | Glacial Acetic Acid (GAA) | Acetic Acid |
| Temperature | Room Temperature | 0 °C to Room Temperature | Room Temperature | Not specified |
| Reaction Time | 2-3 days[2] | 1 hour[4] | 24 hours[5] | 4 hours (initially), then overnight[6] |
| Yield of 4-bromo isomer | 87%[2] | 56%[4] | ~60%[5] | 46.9%[6] |
| Yield of 6-bromo isomer | 5%[2] | Not reported | Not reported | Not reported |
| Purification | Fractional recrystallization (95% ethanol) and column chromatography (silica gel, benzene)[2] | Column chromatography (silica gel, 20% ethyl acetate (B1210297)/hexane)[4] | Recrystallization (acetonitrile)[5] | Recrystallization (methanol)[6] |
| Melting Point (°C) | 132-133[2] | Not reported | Not reported | 122-124[6] |
Experimental Protocols
Protocol 1: High-Yield Synthesis with Extended Reaction Time
This protocol is adapted from a procedure reporting a high yield of the desired 4-bromo isomer.[2]
Materials:
-
2,5-dimethoxybenzaldehyde (20.0 g, 0.12 mol)
-
Bromine (20.0 g, 0.125 mol)
-
Glacial Acetic Acid (175 mL total)
-
Ice water
-
Ethanol (B145695) (95%)
-
Silica (B1680970) gel for column chromatography
-
Benzene (or a suitable alternative solvent for chromatography)
Procedure:
-
In a fume hood, dissolve 20.0 g of 2,5-dimethoxybenzaldehyde in 115 mL of glacial acetic acid in a suitable flask. Cool the solution.
-
Separately, prepare a solution of 20.0 g of bromine in 60 mL of glacial acetic acid.
-
Slowly add the bromine solution to the cold solution of 2,5-dimethoxybenzaldehyde with stirring.
-
Allow the reaction mixture to stir at room temperature for 2-3 days.
-
After the reaction is complete, pour the mixture into ice water. A yellow precipitate will form.
-
Collect the precipitate by filtration and dry it. The crude product is a mixture of 4-bromo and 6-bromo isomers.
-
Purification:
-
Fractional Recrystallization: Recrystallize the crude solid from 95% ethanol. The less soluble this compound will crystallize out.
-
Column Chromatography: To separate the remaining isomers from the mother liquor, remove the ethanol in vacuo. Subject the residue to column chromatography on silica gel, eluting with benzene. The initial fractions will contain the 4-bromo isomer.
-
Protocol 2: Rapid Synthesis
This protocol offers a significantly shorter reaction time, albeit with a reported lower yield.[4]
Materials:
-
2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol)
-
Bromine (0.34 mL, 6.62 mmol)
-
Glacial Acetic Acid (10 mL total)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexane (B92381) mixture (20%)
Procedure:
-
Dissolve 1.0 g of 2,5-dimethoxybenzaldehyde in 7 mL of glacial acetic acid in a flask and cool to 0 °C.
-
Prepare a solution of 0.34 mL of bromine in 3 mL of glacial acetic acid.
-
Slowly add the bromine solution to the cooled aldehyde solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding 30 mL of water. A white precipitate will form.
-
Collect the precipitate by filtration.
-
Redissolve the precipitate in 30 mL of water and 30 mL of dichloromethane and perform a liquid-liquid extraction.
-
Separate the organic layer and extract the aqueous phase three times with 25 mL of dichloromethane.
-
Combine all organic phases, wash with 25 mL of brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using 20% ethyl acetate in hexane as the eluent to afford pure this compound.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the synthesis and purification of this compound.
Logical Relationship of Products
Caption: Regioselectivity of the bromination reaction leading to major and minor products.
References
- 1. This compound|98+%|CAS 31558-41-5 [benchchem.com]
- 2. Bromination of 2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]
- 6. Selective Bromination/Iodination of 2,5-dimethoxybenzaldehyde - [www.rhodium.ws] [designer-drug.com]
Application Notes and Protocols: Bromination of 2,5-Dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bromination of 2,5-dimethoxybenzaldehyde (B135726) is a crucial electrophilic aromatic substitution reaction in organic synthesis. The resulting brominated benzaldehydes, particularly 4-bromo-2,5-dimethoxybenzaldehyde, are valuable intermediates in the preparation of various fine chemicals and pharmaceutically active compounds. The electron-donating methoxy (B1213986) groups on the aromatic ring activate it towards electrophilic attack, while the aldehyde group acts as a deactivating meta-director. This interplay of electronic effects directs the regioselectivity of the bromination, predominantly favoring substitution at the C4 and C6 positions.[1] This document provides detailed protocols for the bromination of 2,5-dimethoxybenzaldehyde, focusing on the most common methods and offering insights into reaction optimization and product purification.
Reaction Mechanism and Regioselectivity
The bromination of 2,5-dimethoxybenzaldehyde proceeds via an electrophilic aromatic substitution mechanism. The methoxy groups at positions 2 and 5 are ortho-para directing, strongly activating the ring for electrophilic attack. Conversely, the aldehyde group at position 1 is a deactivating meta-director. The combined influence of these substituents leads to the preferential formation of this compound as the major product.[1][2] However, a minor isomer, 2-bromo-3,6-dimethoxybenzaldehyde, is also typically formed.[1][3] Early literature sometimes misidentified this minor product as the 6-bromo isomer.[4] The typical ratio of the 4-bromo to the 2-bromo isomer when using bromine in acetic acid is approximately 4:1.[5]
Experimental Protocols
Several methods have been established for the bromination of 2,5-dimethoxybenzaldehyde. The most common and well-documented procedure involves the use of elemental bromine in glacial acetic acid. Alternative, milder, and more selective reagents include N-bromosuccinimide (NBS).[1] Greener approaches utilizing reagents like Oxone® and sodium bromide in aqueous solutions have also been explored.[1][6]
Protocol 1: Bromination using Bromine in Glacial Acetic Acid
This is the most widely reported method for the synthesis of this compound.
Materials:
-
2,5-dimethoxybenzaldehyde
-
Glacial acetic acid
-
Bromine
-
Ice water
-
5% Sodium bisulfite solution (optional, for quenching excess bromine)
-
Methanol (B129727) or Ethanol (B145695) (for recrystallization)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)
Procedure:
-
In a fume hood, dissolve 2,5-dimethoxybenzaldehyde in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. The concentration can vary, for example, 20.0 g of the aldehyde in 115 mL of acetic acid.[3]
-
Cool the solution in an ice bath.[7]
-
Prepare a solution of bromine in glacial acetic acid. For instance, 20.0 g of bromine in 60 mL of acetic acid.[3]
-
Slowly add the bromine solution dropwise to the cooled solution of the aldehyde with continuous stirring.[7][8]
-
After the addition is complete, the reaction mixture can be stirred at room temperature for a period ranging from 1 hour to several days.[3][7] Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice water to precipitate the product.[3][9]
-
If excess bromine is present (indicated by a persistent orange/brown color), add a 5% solution of sodium bisulfite until the color dissipates.[8]
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.[7][8]
Purification:
-
Recrystallization: The crude product can be recrystallized from methanol or ethanol to yield the purified this compound.[3][8]
-
Column Chromatography: If a mixture of isomers is obtained, separation can be achieved by column chromatography on silica (B1680970) gel, typically using a solvent system like hexane/ethyl acetate (B1210297) or benzene.[3][5][7]
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a milder and more selective brominating agent compared to elemental bromine.[1]
Materials:
-
2,5-dimethoxybenzaldehyde
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 2,5-dimethoxybenzaldehyde in DMF.
-
Add NBS portion-wise to the solution while stirring at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is typically poured into water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
Note: While NBS is a known reagent for such transformations, detailed, optimized protocols specifically for 2,5-dimethoxybenzaldehyde are less commonly reported in the provided literature compared to the bromine/acetic acid method. The protocol described for the bromination of 2,3-dimethoxybenzaldehyde (B126229) with NBS in DMF can be adapted, which involves stirring for 48 hours before pouring into ice water.[10]
Data Presentation
The following table summarizes quantitative data from various reported protocols for the bromination of 2,5-dimethoxybenzaldehyde.
| Starting Material (Amount) | Brominating Agent (Amount) | Solvent (Volume) | Reaction Time | Temperature | Product | Yield | Reference |
| 2,5-dimethoxybenzaldehyde (5.0 g) | Bromine (1.8 mL, then 1.0 mL) | Acetic Acid (20 mL) | 4h, then overnight | Room Temp. | This compound | 46.9% | [8] |
| 2,5-dimethoxybenzaldehyde (20.0 g) | Bromine (20.0 g) | Glacial Acetic Acid (175 mL total) | 2-3 days | Room Temp. | This compound | 87% (major portion) | [3] |
| 2,5-dimethoxybenzaldehyde (20.0 g) | Bromine (20.0 g) | Glacial Acetic Acid (175 mL total) | 2-3 days | Room Temp. | 2-Bromo-3,6-dimethoxybenzaldehyde | 5% | [3] |
| 2,5-dimethoxybenzaldehyde (1.0 g) | Bromine (0.34 mL) | Glacial Acetic Acid (10 mL total) | 1 hour | 0°C to Room Temp. | This compound | 56% | [7] |
| 2,5-dimethoxybenzaldehyde (25 g) | Bromine (7.8 mL) | Acetic Acid (148 mL total) | 48 hours | Room Temp. | Mixture of 4-bromo and 2-bromo isomers (4:1) | 79% (crude mixture) | [5] |
Visualizations
Diagram 1: Experimental Workflow for Bromination of 2,5-Dimethoxybenzaldehyde
Caption: Workflow for the synthesis and purification of this compound.
Diagram 2: Signaling Pathway - Electrophilic Aromatic Substitution
Caption: Simplified mechanism of electrophilic bromination on the aromatic ring.
References
- 1. This compound|98+%|CAS 31558-41-5 [benchchem.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. Bromination of 2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. psasir.upm.edu.my [psasir.upm.edu.my]
- 5. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes [designer-drug.com]
- 6. Sciencemadness Discussion Board - Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Selective Bromination/Iodination of 2,5-dimethoxybenzaldehyde - [www.rhodium.ws] [designer-drug.com]
- 9. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]
- 10. scielo.br [scielo.br]
Application Notes: Reaction Mechanisms of 4-Bromo-2,5-dimethoxybenzaldehyde with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2,5-dimethoxybenzaldehyde is a versatile bifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure features two primary sites for nucleophilic attack: the aldehyde carbonyl carbon and the bromine-substituted C4 position of the aromatic ring. This document provides detailed application notes on the reaction mechanisms, experimental protocols, and expected outcomes for reactions with various nucleophiles at these two distinct sites. The information presented is intended to guide researchers in the strategic design of synthetic pathways for novel therapeutics and complex organic molecules.
Introduction: Reactivity Profile
The reactivity of this compound is governed by its two key functional groups.
-
Aldehyde Group (C1): The carbonyl carbon is electrophilic and readily undergoes nucleophilic addition and condensation reactions. This site is the target for nucleophiles such as carbanions (e.g., nitronates in the Henry reaction) and primary amines (leading to imine formation).
-
Aromatic Ring (C4-Br): The benzene (B151609) ring is rendered electron-deficient by the electron-withdrawing effect of the aldehyde group. Although the methoxy (B1213986) groups are electron-donating, the overall electronic character allows for nucleophilic aromatic substitution (SNAr) at the C4 position, enabling the displacement of the bromide leaving group by strong nucleophiles like thiolates.
These distinct reactive sites allow for selective, stepwise functionalization, making this molecule a valuable building block in multi-step syntheses.
Reaction Type 1: Nucleophilic Aromatic Substitution (SNAr) at C4
The displacement of the C4 bromine atom proceeds via a bimolecular addition-elimination mechanism, also known as the SNAr pathway. This reaction is particularly effective with soft, highly nucleophilic anions like thiolates.
General Mechanism
The SNAr reaction occurs in two main steps:
-
Addition: The nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the elimination of the bromide leaving group.
Caption: SNAr mechanism at the C4 position.
Application & Protocol: Synthesis of 4-Alkylthio-2,5-dimethoxybenzaldehydes
A well-documented application of the SNAr reaction on this substrate is the synthesis of 4-alkylthio derivatives, which are valuable intermediates for pharmacologically active compounds.[1][2] The reaction with various thiols proceeds in excellent yields.[1][2]
Experimental Protocol: (Adapted from Cassels, B.L. & Sepulveda-Boza, S., 1990)[2]
-
Dissolution: Dissolve this compound (1.0 eq, e.g., 18.1 g, 74 mmol) in dimethylformamide (DMF, approx. 10 mL per g of substrate).
-
Addition of Reagents: To the stirred solution, add powdered potassium carbonate (K₂CO₃, 1.0 eq, e.g., 10.2 g, 74 mmol) and the desired thiol (2.0 eq, e.g., 148 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 48 hours. The reaction is typically complete within this timeframe.
-
Workup: Pour the reaction mixture into a large volume of ice-water (approx. 100 mL per g of starting material) with vigorous stirring.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude product from methanol (B129727) or a methanol-water mixture to yield the pure 4-alkylthio-2,5-dimethoxybenzaldehyde.
Data Summary: SNAr with Thiol Nucleophiles
The following table summarizes the products obtained using the protocol described above. While the original literature reports "excellent yields," specific quantitative data from the primary source was not available in the searched databases.[1][2]
| Nucleophile (Thiol) | Product | Yield |
| Ethanethiol | 4-Ethylthio-2,5-dimethoxybenzaldehyde | Excellent[1][2] |
| Propanethiol | 4-Propylthio-2,5-dimethoxybenzaldehyde | Excellent[1][2] |
| 2-Hydroxyethanethiol | 4-(2-Hydroxyethyl)thio-2,5-dimethoxybenzaldehyde | Excellent[1][2] |
Reaction Type 2: Nucleophilic Addition to the Aldehyde Carbonyl
The aldehyde group is a classic electrophilic site for nucleophilic attack. Two key examples are the Henry (nitroaldol) reaction and condensation with primary amines to form imines.
Application & Protocol: Henry Reaction with Nitroalkanes
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde.[3] It is a powerful tool for synthesizing β-nitro alcohols, which are precursors to β-amino alcohols and other valuable synthetic intermediates.
Mechanism Overview: The reaction is initiated by the deprotonation of the nitroalkane by a base to form a nucleophilic nitronate anion. This anion then attacks the aldehyde carbonyl, and subsequent protonation of the resulting alkoxide yields the β-nitro alcohol product.
Caption: Mechanism of the Henry (Nitroaldol) Reaction.
Experimental Protocol: (Adapted from an online synthesis forum)[3]
-
Preparation: In a beaker, suspend this compound (1.0 eq, e.g., 7.0 g, 28.6 mmol) in ice-cold methanol (~20 mL/g).
-
Nucleophile Formation: In a separate flask, mix nitroethane (1.1 eq) and triethylamine (B128534) (1.0 eq). Cool this mixture to -10°C.
-
Reaction: Add the cold nitroethane/triethylamine mixture to the aldehyde suspension. Stir the combined mixture in an ice/salt bath for 2 hours, maintaining a sub-zero temperature.
-
Quenching: After 2 hours, allow the solution to warm to room temperature over 1 hour. Quench the reaction by slowly adding glacial acetic acid until the solution is slightly acidic.
-
Workup: Remove the solvent under reduced pressure. Dissolve the remaining oil in a suitable organic solvent (e.g., chloroform), wash with water and then with brine.
-
Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under vacuum to yield the crude β-nitro alcohol product, typically as an oil.
Application: Imine Formation and Reductive Amination
Condensation of the aldehyde with a primary amine yields an imine (or Schiff base), which can be a stable final product or an intermediate for further reactions. A particularly useful synthetic transformation is the one-pot reductive amination, where the imine is formed and then immediately reduced in situ to a secondary amine.
General Mechanism (Imine Formation): This is a nucleophilic addition-elimination reaction. The amine adds to the carbonyl to form a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. The reaction is often catalyzed by a mild acid.[4]
General Protocol (Reductive Amination): [5]
-
Mixing: Dissolve the aldehyde (1.0 eq) and a primary amine (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloroethane). A mild acid catalyst (e.g., acetic acid) can be added.
-
Imine Formation: Stir the mixture at room temperature to allow for the formation of the imine intermediate. This can be monitored by TLC or other analytical methods.
-
Reduction: Add a reducing agent that is selective for imines over aldehydes, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[6][7]
-
Workup: Once the reduction is complete, perform a standard aqueous workup to quench the reducing agent and isolate the secondary amine product.
Experimental Workflow
The following diagram illustrates a general workflow for conducting and monitoring the SNAr reaction described in section 2.2.
Caption: General lab workflow for SNAr of thiols.
References
- 1. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes [designer-drug.com]
- 3. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]
- 4. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Synthesis of Phenethylamines Using 4-Bromo-2,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 4-bromo-2,5-dimethoxyphenethylamine, a member of the phenethylamine (B48288) class of compounds, starting from 4-bromo-2,5-dimethoxybenzaldehyde. The protocols detailed herein are based on established chemical transformations and provide quantitative data where available.
Introduction
The synthesis of substituted phenethylamines is a significant area of research in medicinal chemistry and pharmacology due to their diverse biological activities. The route described here involves a two-step process: a Henry reaction (nitroaldol condensation) to form a nitrostyrene (B7858105) intermediate, followed by the reduction of this intermediate to the target phenethylamine. While many synthetic routes to this class of compounds exist, this document focuses on the pathway commencing with this compound.
Experimental Protocols
Step 1: Henry Reaction of this compound with Nitromethane (B149229)
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. In this step, this compound is reacted with nitromethane to yield 1-(4-bromo-2,5-dimethoxyphenyl)-2-nitroethene.
Materials:
-
This compound
-
Nitromethane
-
Methylamine (B109427) solution (40% aqueous)
-
Glacial Acetic Acid
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 100 mmol of this compound and 150 mL of ethanol.
-
Add 120 mmol of nitromethane to the mixture.
-
Heat the mixture to 55°C to facilitate the dissolution of the aldehyde.
-
Add 20 mmol of a 40% aqueous methylamine solution in one portion. Swirl the flask to ensure complete dissolution of the aldehyde.
-
Once all the aldehyde has dissolved, continue stirring at 55°C for 30 minutes, during which time a yellow precipitate of the nitrostyrene will form.
-
After the reaction is complete, add 25 mmol of glacial acetic acid to the reaction mixture.
-
Cool the flask in a freezer to complete the crystallization of the product.
-
Collect the solid product by filtration, wash with water to remove methylamine acetate, and then recrystallize from ethanol to yield pure 1-(4-bromo-2,5-dimethoxyphenyl)-2-nitroethene.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |
| This compound | 245.07 | 1.0 |
| Nitromethane | 61.04 | 1.2 |
| Methylamine (40% aq.) | 31.06 | 0.2 |
| 1-(4-bromo-2,5-dimethoxyphenyl)-2-nitroethene | 288.08 | - |
Step 2: Reduction of 1-(4-bromo-2,5-dimethoxyphenyl)-2-nitroethene
The reduction of the nitrostyrene intermediate can be achieved using various reducing agents. Two common methods are presented below: reduction with lithium aluminum hydride (LAH) and a milder reduction using sodium borohydride (B1222165) and copper(II) chloride.
Materials:
-
1-(4-bromo-2,5-dimethoxyphenyl)-2-nitroethene
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
15% Sodium Hydroxide (B78521) solution
-
Water
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, prepare a stirred suspension of a molar excess of lithium aluminum hydride in anhydrous tetrahydrofuran.
-
Dissolve the 1-(4-bromo-2,5-dimethoxyphenyl)-2-nitroethene in anhydrous THF.
-
Slowly add the nitrostyrene solution to the LAH suspension. The reaction is exothermic and may require cooling to maintain control.
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 4-bromo-2,5-dimethoxyphenethylamine.
-
The crude product can be purified by standard methods such as distillation or conversion to a salt followed by recrystallization.
This method is a milder alternative to the LAH reduction.
Materials:
-
1-(4-bromo-2,5-dimethoxyphenyl)-2-nitroethene
-
Sodium Borohydride (NaBH₄)
-
Copper(II) Chloride (CuCl₂)
-
Isopropanol (B130326) (IPA)
-
Water
Procedure:
-
In a round-bottom flask, add the 1-(4-bromo-2,5-dimethoxyphenyl)-2-nitroethene (1 equivalent).
-
Add a solution of sodium borohydride (approximately 7.5 equivalents) in a 2:1 mixture of isopropanol and water. The addition is exothermic.
-
To this stirring suspension, add a freshly prepared 2M solution of copper(II) chloride (approximately 0.1 equivalents) dropwise.
-
Reflux the reaction mixture at 80°C for 10-30 minutes, monitoring the progress by TLC.[1]
-
After completion, cool the reaction to room temperature and work up by standard procedures to isolate the 4-bromo-2,5-dimethoxyphenethylamine. Yields for this type of reduction on similar substrates are reported to be in the range of 62-83%.[1]
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio (Method B) |
| 1-(4-bromo-2,5-dimethoxyphenyl)-2-nitroethene | 288.08 | 1.0 |
| Sodium Borohydride | 37.83 | ~7.5 |
| Copper(II) Chloride | 134.45 | ~0.1 |
| 4-bromo-2,5-dimethoxyphenethylamine | 260.12 | - |
Experimental Workflow
Caption: Synthetic workflow for 4-bromo-2,5-dimethoxyphenethylamine.
Signaling Pathway of 4-bromo-2,5-dimethoxyphenethylamine
4-bromo-2,5-dimethoxyphenethylamine is known to act as a partial agonist at the serotonin (B10506) 5-HT2A receptor. The activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade.
The 5-HT2A receptor is primarily coupled to the Gq/G₁₁ family of G-proteins.[2] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the G-protein. The activated α-subunit of Gq/G₁₁ stimulates the enzyme phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[2]
IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[2] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[2] These signaling events lead to the modulation of various cellular processes.
References
Application Notes and Protocols for the Reductive Amination of 4-Bromo-2,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine, a compound of significant interest in neuropharmacological research, via reductive amination of 4-Bromo-2,5-dimethoxybenzaldehyde. The target compound, also known as 2C-B, is a potent psychedelic phenethylamine (B48288) and a selective partial agonist of the 5-HT2A and 5-HT2C serotonin (B10506) receptors.[1] Due to its pharmacological profile, it serves as a valuable tool in the study of serotonergic systems and the development of novel therapeutics. While alternative synthetic routes exist, this protocol focuses on a direct reductive amination pathway, a widely utilized and versatile method in medicinal chemistry for the formation of carbon-nitrogen bonds.
Introduction
The reductive amination of this compound with an appropriate amine source, followed by reduction, offers a direct route to 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B). This synthetic strategy is a cornerstone in organic synthesis for preparing primary, secondary, and tertiary amines from carbonyl compounds.[2] The reaction proceeds through the initial formation of an imine or enamine intermediate from the aldehyde and an amine, which is then reduced in situ to the corresponding amine.[3][4] Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[3][5]
The resulting product, 2C-B, is a well-characterized psychoactive compound that elicits its effects primarily through interaction with serotonin receptors.[1][6] Its high affinity for the 5-HT2A receptor makes it a subject of interest for researchers investigating the mechanisms of psychedelics and their potential therapeutic applications.[1][7] This document outlines a detailed protocol for the synthesis, purification, and characterization of 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine.
Chemical Reaction
The overall reaction for the reductive amination of this compound is depicted below. This example utilizes nitroethane as the amine source surrogate, which upon reduction of the intermediate nitroalkene, yields the target primary amine. A more direct reductive amination would involve an amine like ammonia (B1221849) or a protected equivalent.
Caption: General reaction scheme for the synthesis of 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine.
Experimental Protocols
Synthesis of 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine via Nitrostyrene (B7858105) Intermediate
This protocol is adapted from established synthetic routes for similar phenethylamines.[8][9]
Materials:
-
This compound
-
Nitroethane
-
Ammonium (B1175870) acetate (B1210297) or Methylamine (B109427) solution (40% aq)[10]
-
Glacial acetic acid
-
Methanol (B129727) or Ethanol[10]
-
Lithium aluminum hydride (LiAlH₄) or Sodium Borohydride (NaBH₄)[11]
-
Anhydrous tetrahydrofuran (B95107) (THF) or Dioxane[12]
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
pH paper or meter
-
Standard laboratory glassware
Procedure:
Step 1: Synthesis of 1-(4-Bromo-2,5-dimethoxyphenyl)-2-nitropropene
-
In a round-bottom flask, dissolve this compound in a minimal amount of a suitable solvent like methanol or ethanol.
-
Add a molar excess of nitroethane and a catalytic amount of ammonium acetate or a few drops of 40% aqueous methylamine solution.[10]
-
Gently heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization of the nitrostyrene product.
-
Collect the solid product by vacuum filtration, wash with cold solvent (methanol or ethanol), and air dry.
Step 2: Reduction of 1-(4-Bromo-2,5-dimethoxyphenyl)-2-nitropropene to 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine
-
Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., argon or nitrogen).
-
In a dry, inert atmosphere-flushed round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend a molar excess of lithium aluminum hydride in anhydrous tetrahydrofuran (THF).
-
Dissolve the 1-(4-Bromo-2,5-dimethoxyphenyl)-2-nitropropene from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring. The addition should be slow enough to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 2-4 hours.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude freebase of the product.
Step 3: Purification and Salt Formation
-
Dissolve the crude product in a non-polar solvent like toluene or dichloromethane and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
For purification, the freebase can be distilled under high vacuum or converted to its hydrochloride salt.
-
To form the hydrochloride salt, dissolve the purified freebase in a minimal amount of a suitable solvent (e.g., isopropanol (B130326) or ether) and add a solution of hydrochloric acid in the same solvent dropwise until the solution is acidic.
-
Collect the precipitated white crystalline salt by vacuum filtration, wash with cold solvent, and dry.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Molecular Formula | C₉H₉BrO₃ | - |
| Molecular Weight | 245.07 g/mol | - |
| Final Product | 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine | - |
| Molecular Formula | C₁₀H₁₄BrNO₂ | [13] |
| Molecular Weight | 260.13 g/mol | [13] |
| Typical Yield | 50-70% (overall) | Varies |
| Appearance | White crystalline solid (as HCl salt) | [8] |
Visualization of Workflow and Biological Pathway
Experimental Workflow
References
- 1. 4-Bromo-2,5-dimethoxyphenethylamine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 7. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. www1.xup.in [www1.xup.in]
- 10. High-yielding nitrostyrene catalyst , Hive Methods Discourse [chemistry.mdma.ch]
- 11. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. 2C-B - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Purification of 4-Bromo-2,5-dimethoxybenzaldehyde by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,5-dimethoxybenzaldehyde is a key intermediate in the synthesis of various psychoactive phenethylamines and other pharmacologically active molecules. The purity of this aldehyde is crucial for the successful outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. A common impurity encountered during the synthesis of this compound, typically via bromination of 2,5-dimethoxybenzaldehyde, is the formation of the structural isomer 2-bromo-3,6-dimethoxybenzaldehyde. Recrystallization is a robust and effective method for the removal of this and other impurities, yielding a product of high purity.
This document provides detailed protocols for the purification of this compound by recrystallization, along with relevant physicochemical data to assist researchers in obtaining a highly pure product suitable for further applications.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for designing an effective recrystallization procedure.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉BrO₃ | [1] |
| Molecular Weight | 245.07 g/mol | [1] |
| Melting Point (Crude) | 118-126 °C | |
| Melting Point (Purified) | 132-135 °C | [2] |
| Appearance | White to pale yellow crystalline solid | [3] |
| Solubility | ||
| Water | Insoluble | [4] |
| Methanol (B129727) | Slightly soluble at room temperature, soluble when heated | [2][5] |
| Ethanol (B145695) | Soluble when heated | [6] |
| Acetonitrile | Soluble when heated | [7] |
| Chloroform | Slightly soluble | [2] |
Recrystallization Protocols
The choice of solvent is critical for a successful recrystallization. Methanol and ethanol are commonly used and effective solvents for purifying this compound. The primary goal is to dissolve the crude product in a minimum amount of hot solvent and allow it to slowly cool, promoting the crystallization of the pure compound while the impurities remain in the mother liquor.
Protocol 1: Recrystallization from Methanol
-
Dissolution: In a fume hood, place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of methanol and gently heat the mixture on a hot plate with stirring. Continue to add small portions of methanol until the solid completely dissolves at the boiling point of the solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution, and then gently reheat it to boiling for a few minutes to adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes any insoluble impurities and the activated charcoal (if used).
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals in a vacuum oven or a desiccator to remove all traces of the solvent.
Protocol 2: Recrystallization from Ethanol
The procedure for recrystallization from ethanol is analogous to the protocol for methanol. Ethanol can also be a suitable solvent and may offer different solubility characteristics that can be advantageous depending on the impurity profile of the crude material.
Expected Results and Purity Assessment
A successful recrystallization should result in a significant improvement in the purity of the this compound. The effectiveness of the purification can be assessed by the following methods:
-
Melting Point: The melting point of the purified product should be sharp and within the range of 132-135 °C. A broad melting range for the crude product (e.g., 118-126 °C) is indicative of the presence of impurities.
-
Appearance: The purified product should appear as white to pale yellow crystals.
-
Chromatographic Analysis: Techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to quantify the purity of the compound. A purity of >98% is typically achieved after recrystallization.[3]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the purification of this compound by recrystallization.
Caption: A step-by-step workflow for the recrystallization of this compound.
References
- 1. This compound | C9H9BrO3 | CID 777997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 31558-41-5 [m.chemicalbook.com]
- 3. B25500.14 [thermofisher.com]
- 4. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes [designer-drug.com]
- 6. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 7. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]
Application Notes and Protocols for the NMR Analysis of 4-Bromo-2,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) analysis of 4-Bromo-2,5-dimethoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. The following protocols and data are intended to assist in the structural elucidation and purity assessment of this compound.
Overview
This compound (C₉H₉BrO₃, Molar Mass: 245.07 g/mol ) is a substituted aromatic aldehyde. NMR spectroscopy is a powerful analytical technique for confirming its molecular structure by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms. This document outlines the procedures for sample preparation and data acquisition, and presents the expected NMR spectral data.
Experimental Protocols
A standard protocol for the NMR analysis of this compound is detailed below. This procedure can be adapted based on the specific instrumentation and research requirements.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: For quantitative NMR (qNMR), a known amount of an internal standard can be added. Tetramethylsilane (TMS) is often used as a reference standard for chemical shifts (δ = 0.00 ppm).
NMR Data Acquisition
The following are general parameters for ¹H and ¹³C NMR data acquisition.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 8-16 scans.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 256 or more scans may be necessary to achieve a good signal-to-noise ratio.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Data Presentation
The following tables summarize the expected quantitative NMR data for this compound.
Table 1: ¹H NMR Data of this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.40 | Singlet (s) | 1H | Aldehyde (-CHO) |
| 7.34 | Singlet (s) | 1H | Aromatic (Ar-H) |
| 7.25 | Singlet (s) | 1H | Aromatic (Ar-H) |
| 3.91 | Singlet (s) | 3H | Methoxy (B1213986) (-OCH₃) |
| 3.90 | Singlet (s) | 3H | Methoxy (-OCH₃) |
Note: The assignment of the two aromatic protons and the two methoxy groups may be interchangeable without further 2D NMR analysis.
Table 2: ¹³C NMR Data of this compound
Experimental ¹³C NMR data for this compound was not available in the searched resources. Predicted chemical shifts based on structure-property relationships can be used for preliminary analysis but should be confirmed with experimental data.
Mandatory Visualizations
The following diagrams illustrate the molecular structure and a general workflow for NMR analysis.
Caption: Molecular structure of this compound.
Caption: General experimental workflow for NMR analysis.
GC-MS Characterization of 4-Bromo-2,5-dimethoxybenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the characterization of 4-bromo-2,5-dimethoxybenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS). It includes detailed experimental protocols for both the synthesis and GC-MS analysis of the compound, a summary of its mass spectral data, and a proposed fragmentation pathway. This information is critical for the identification and quality control of this important chemical intermediate in various research and development settings.
Introduction
This compound is a substituted aromatic aldehyde that serves as a key building block in the synthesis of various organic molecules, including pharmaceuticals and other biologically active compounds. Accurate characterization of this compound is essential to ensure the purity and identity of starting materials in multi-step synthetic processes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that provides high-resolution separation and sensitive detection, making it an ideal method for the analysis of this compound. This application note outlines the necessary protocols for its synthesis and subsequent GC-MS analysis.
Data Presentation
While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, a plausible fragmentation pattern can be predicted based on established principles of mass spectrometry and the known behavior of similar brominated aromatic aldehydes. The molecular weight of this compound (C₉H₉BrO₃) is 245.07 g/mol .[1][2] The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern in the mass spectrum.
Table 1: Predicted GC-MS Data for this compound
| Parameter | Value |
| Gas Chromatography | |
| Retention Time (tᵣ) | Dependent on GC conditions |
| Mass Spectrometry | |
| Molecular Ion [M]⁺ | m/z 244 |
| Molecular Ion [M+2]⁺ | m/z 246 |
| Key Fragment Ions (m/z) | 243/245, 229/231, 215/217, 187/189, 165, 134, 106, 77 |
| Proposed Base Peak | m/z 244 |
Note: The relative abundances of the fragment ions are dependent on the ionization energy and specific instrumentation.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the bromination of 2,5-dimethoxybenzaldehyde (B135726).[3][4][5]
Materials:
-
2,5-dimethoxybenzaldehyde
-
Glacial Acetic Acid (GAA)
-
Bromine
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
In a flask, dissolve 2,5-dimethoxybenzaldehyde in a minimal amount of glacial acetic acid.
-
Prepare a solution of bromine in glacial acetic acid.
-
Slowly add the bromine solution to the 2,5-dimethoxybenzaldehyde solution with stirring.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from acetonitrile (B52724) to yield purified this compound.[4]
-
Alternatively, the crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.[3]
GC-MS Analysis Protocol
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent, Shimadzu, Thermo Fisher Scientific).
-
Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., HP-5MS, DB-5).
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
MS Conditions (Typical):
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 50-500
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards of lower concentrations as needed.
-
Inject 1 µL of the sample or standard into the GC-MS system.
Visualizations
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Proposed Mass Fragmentation Pathway
The electron ionization of this compound is expected to produce a molecular ion [M]⁺ at m/z 244 (with its isotopic partner at m/z 246). Subsequent fragmentation is likely to proceed through several pathways, including the loss of a hydrogen radical, a methyl radical from a methoxy (B1213986) group, and the elimination of carbon monoxide from the aldehyde group.
Caption: Proposed fragmentation of this compound.
This application note provides a foundational protocol for the synthesis and GC-MS characterization of this compound. Researchers are encouraged to optimize the GC-MS parameters for their specific instrumentation to achieve the best possible results. The provided data and fragmentation pathway serve as a valuable reference for the identification and structural elucidation of this compound.
References
- 1. This compound | C9H9BrO3 | CID 777997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]
- 5. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
The Medicinal Chemistry of 4-Bromo-2,5-dimethoxybenzaldehyde: A Gateway to Potent Serotonergic Agents
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Bromo-2,5-dimethoxybenzaldehyde is a key synthetic intermediate in medicinal chemistry, primarily recognized for its role as a precursor to a class of psychoactive phenethylamines known as the 2C-X family. Its unique substitution pattern on the phenyl ring provides a scaffold for the development of potent and selective ligands for various neurotransmitter receptors, most notably the serotonin (B10506) 5-HT₂ subfamily. This document provides a detailed overview of the applications of this compound in the synthesis of serotonergic agents, complete with experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways and synthetic workflows.
Application in the Synthesis of 2C-B and Analogs
The most prominent application of this compound is in the synthesis of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), a well-known psychedelic with potent agonist activity at serotonin 5-HT₂A and 5-HT₂C receptors. The general synthetic route involves a Henry reaction followed by a reduction of the resulting nitroalkene.
Experimental Workflow for the Synthesis of 2C-B
Caption: General synthetic workflow for 2C-B from this compound.
Quantitative Biological Data
The phenethylamine (B48288) derivatives synthesized from this compound exhibit significant affinity and functional activity at serotonin receptors. The following table summarizes the binding affinities (Ki) and functional potencies (EC₅₀) for 2C-B and related compounds at human 5-HT₂A and 5-HT₂C receptors.
| Compound | Receptor | Assay Type | Kᵢ (nM) | EC₅₀ (nM) | Efficacy (% of 5-HT) | Reference |
| 2C-B | h5-HT₂A | Radioligand Binding ([³H]ketanserin) | 8.6 | - | - | [1] |
| h5-HT₂A | IP-1 Accumulation | - | 13.8 | 85.9 - 95.1 | [2] | |
| h5-HT₂C | Radioligand Binding ([¹²⁵I]DOI) | - | - | - | ||
| h5-HT₂C | IP-1 Accumulation | - | 1.0 - 2.38 | - | [2] | |
| N-Methyl-2C-B | h5-HT₂A | Radioligand Binding ([¹²⁵I]DOI) | 2.9 | - | - | [1] |
| h5-HT₂A | Radioligand Binding ([³H]ketanserin) | 380 | - | - | [1] | |
| 2C-C | h5-HT₂A | Radioligand Binding ([¹²⁵I]DOI) | 23.9 | - | - | [1] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2,5-dimethoxy-β-nitrostyrene
This protocol describes the synthesis of the key intermediate, 4-bromo-2,5-dimethoxy-β-nitrostyrene, from this compound via a Henry condensation reaction.
Materials:
-
This compound
-
Nitromethane
-
Anhydrous Ammonium Acetate (B1210297)
-
Glacial Acetic Acid
Procedure:
-
A solution of this compound (e.g., 10 g) and anhydrous ammonium acetate (e.g., 5 g) in nitromethane (e.g., 20 mL) is prepared in a round-bottom flask.
-
The mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the excess nitromethane is removed under reduced pressure.
-
The resulting residue is triturated with cold methanol to induce crystallization.
-
The solid product is collected by filtration, washed with cold methanol, and dried under vacuum to yield 4-bromo-2,5-dimethoxy-β-nitrostyrene as a yellow crystalline solid.
Protocol 2: Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
This protocol details the reduction of 4-bromo-2,5-dimethoxy-β-nitrostyrene to the final product, 2C-B, using lithium aluminum hydride (LAH). Caution: LAH is a highly reactive and pyrophoric reagent. This reaction should be carried out by experienced chemists under an inert atmosphere (e.g., argon or nitrogen) in anhydrous solvents.
Materials:
-
4-Bromo-2,5-dimethoxy-β-nitrostyrene
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
5 M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A suspension of LAH (e.g., 1.5 molar equivalents relative to the nitrostyrene) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
A solution of 4-bromo-2,5-dimethoxy-β-nitrostyrene in anhydrous THF is added dropwise to the LAH suspension at 0 °C with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
The resulting granular precipitate is filtered off and washed with THF.
-
The combined filtrate is concentrated under reduced pressure.
-
The residue is dissolved in dilute HCl and washed with DCM or diethyl ether to remove any non-basic impurities.
-
The aqueous layer is then basified with 5 M NaOH and extracted with DCM or diethyl ether.
-
The combined organic extracts are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield 4-bromo-2,5-dimethoxyphenethylamine (2C-B) as a free base, which can be further purified by crystallization of its hydrochloride or hydrobromide salt.[3]
Serotonin 5-HT₂A Receptor Signaling Pathway
Derivatives of this compound, such as 2C-B, primarily exert their psychoactive effects through agonism at the serotonin 5-HT₂A receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a complex intracellular signaling cascade.
Caption: Simplified 5-HT₂A receptor signaling cascade initiated by 2C-B.
Conclusion
This compound serves as a versatile and crucial starting material for the synthesis of a wide range of phenethylamine derivatives with significant activity at serotonin receptors. The protocols and data presented herein provide a valuable resource for researchers in medicinal chemistry and pharmacology who are interested in the design and development of novel serotonergic agents for therapeutic and research purposes. Further exploration of the structure-activity relationships of compounds derived from this scaffold may lead to the discovery of new chemical probes and potential drug candidates with improved selectivity and pharmacological profiles.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yielded a mixture of products, not just the desired 4-bromo isomer. How can I improve the regioselectivity?
A1: The bromination of 2,5-dimethoxybenzaldehyde (B135726) can indeed produce a mixture of the 4-bromo and 6-bromo isomers.[1] The ratio of these isomers can be influenced by the reaction conditions. One reported method using bromine in glacial acetic acid resulted in an approximate 4:1 ratio of the 4-bromo to the 6-bromo isomer.[2] To improve the yield of the desired 4-bromo isomer, consider the following:
-
Purification: The 4-bromo isomer can often be separated from the 6-bromo isomer through recrystallization, for instance from ethanol (B145695).[1][3] Column chromatography can also be employed to separate the isomers.[1]
-
Reaction Conditions: While the search results primarily focus on post-reaction separation, careful control of temperature and reaction time may influence the isomer ratio. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common practice.[4]
Q2: The yield of my synthesis is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors throughout the experimental process. Here are some common causes and potential solutions:
-
Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time. Some protocols suggest stirring at room temperature for 24 hours or even 2-3 days.[1][3] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Loss During Workup: The product can be lost during the extraction and washing steps. Ensure proper phase separation and minimize the number of transfers. Back-extraction of the aqueous layers can help recover any dissolved product.
-
Suboptimal Reagents: The quality of the starting materials and reagents is crucial. Use pure 2,5-dimethoxybenzaldehyde and fresh bromine or N-bromosuccinimide (NBS).
-
Side Reactions: Dealkylation of the methoxy (B1213986) groups can occur under harsh acidic conditions, potentially leading to byproducts.[5] Using a milder brominating agent or controlling the acidity of the reaction mixture might mitigate this.
Q3: I am observing the formation of colored impurities in my final product. How can I remove them?
A3: The formation of brownish or yellowish crystals is a reported issue.[3] These colored impurities can often be removed through:
-
Recrystallization: Recrystallizing the crude product from a suitable solvent like acetonitrile (B52724) or ethanol is an effective method for purification and removing colored impurities.[1][3]
-
Activated Carbon: Treatment with a small amount of activated charcoal during the recrystallization process can help adsorb colored impurities.
-
Column Chromatography: If recrystallization is insufficient, silica (B1680970) gel column chromatography can be used for a more thorough purification.[4]
Q4: Are there alternative, potentially greener, methods for the bromination step?
A4: Yes, greener approaches to bromination are being explored to avoid the use of hazardous reagents like elemental bromine and halogenated solvents. One such method involves the solventless reaction of 1,4-dimethoxybenzene (B90301) with sodium bromide and Oxone®.[6] This solid-state reaction is reported to be efficient and environmentally friendlier.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most commonly cited starting material is 2,5-dimethoxybenzaldehyde.[1][2][3][4] An alternative route starts from 1,4-dimethoxybenzene, which is first brominated and then formylated.[7]
Q2: What are the typical reaction conditions for the bromination of 2,5-dimethoxybenzaldehyde?
A2: A common method involves dissolving 2,5-dimethoxybenzaldehyde in glacial acetic acid and then adding a solution of bromine in glacial acetic acid.[2][3][4] The reaction is often started at a low temperature (0°C) and then allowed to warm to room temperature, stirring for 1 to 48 hours.[2][4]
Q3: How is the reaction typically quenched and the product isolated?
A3: The reaction is usually quenched by pouring the mixture into ice water, which causes the product to precipitate.[2][3][4] The solid product is then collected by filtration. Further purification is typically achieved through recrystallization or column chromatography.
Q4: What are some of the safety precautions I should take during this synthesis?
A4: Bromine is a highly corrosive and toxic substance and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Glacial acetic acid is also corrosive. Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Starting Material | Brominating Agent | Solvent | Reaction Time | Yield | Reference |
| 2,5-dimethoxybenzaldehyde | Bromine | Glacial Acetic Acid | 24 hours | ~60% | [3] |
| 2,5-dimethoxybenzaldehyde | Bromine | Glacial Acetic Acid | 1 hour | 56% | [4] |
| 2,5-dimethoxybenzaldehyde | Bromine | Glacial Acetic Acid | 48 hours | 79% (crude mixture) | [2] |
| 2,5-dimethoxybenzaldehyde | Bromine | Glacial Acetic Acid | 2-3 days | 87% | [1] |
| 1-Bromo-2,5-dimethoxybenzene | Dichloromethyl methyl ether / TiCl4 | Dichloromethane (B109758) | 1 hour | 87% | [4] |
Experimental Protocols
Protocol 1: Bromination of 2,5-dimethoxybenzaldehyde
This protocol is based on a method reported with a high yield.[1]
Materials:
-
2,5-dimethoxybenzaldehyde
-
Bromine
-
Glacial Acetic Acid
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a flask, dissolve 2,5-dimethoxybenzaldehyde in glacial acetic acid.
-
Prepare a solution of bromine in glacial acetic acid.
-
Slowly add the bromine solution to the 2,5-dimethoxybenzaldehyde solution while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-3 days.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the yellow precipitate by filtration and dry it.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Formylation of 1-Bromo-2,5-dimethoxybenzene
This protocol describes the conversion of the brominated precursor to the final aldehyde.[4]
Materials:
-
1-Bromo-2,5-dimethoxybenzene
-
Dichloromethane (DCM)
-
Titanium tetrachloride (TiCl4)
-
Dichloromethyl methyl ether
-
Ice water
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Dissolve 1-Bromo-2,5-dimethoxybenzene in dichloromethane under an inert atmosphere (e.g., argon).
-
Cool the solution to -78°C.
-
Slowly add titanium tetrachloride to the cooled solution.
-
Subsequently, add dichloromethyl methyl ether and stir the mixture at -78°C for one hour.
-
Gradually add the reaction mixture to ice water and extract with dichloromethane.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution, water, and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography to yield this compound.
Visualizations
Caption: Synthetic routes to this compound.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. Bromination of 2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes [designer-drug.com]
- 3. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Sciencemadness Discussion Board - Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-2,5-dimethoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and straightforward method is the direct electrophilic bromination of 2,5-dimethoxybenzaldehyde (B135726) using elemental bromine in a solvent such as glacial acetic acid.[1][2][3] This approach is favored for its operational simplicity.
Q2: What are the primary byproducts I should expect in this synthesis?
A2: The main byproduct is the constitutional isomer, 2-bromo-3,6-dimethoxybenzaldehyde.[4][5] This arises from the electrophilic attack at the alternative ortho position relative to the formyl group. The formation of poly-brominated species is also possible, particularly with excess brominating agent or extended reaction times.
Q3: What is the typical ratio of the desired 4-bromo isomer to the 2-bromo byproduct?
A3: The reaction generally yields a mixture with an approximate ratio of 4:1 in favor of the desired this compound.[4][5]
Q4: Are there alternative methods for synthesizing this compound?
A4: Yes, alternative routes exist, though they are often more complex. One such method involves the formylation of 1-bromo-2,5-dimethoxybenzene, for example, through a Vilsmeier-Haack reaction.[1][6] However, the Vilsmeier-Haack formylation of 1,4-dimethoxybenzene, a precursor to the starting material, has been reported to result in low yields.[7] Another approach starts with the methylation of hydroquinone, followed by bromination and then formylation.[6]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.
-
Suboptimal Reagent Stoichiometry: An insufficient amount of the brominating agent will lead to incomplete conversion. Conversely, a large excess can promote the formation of di-brominated byproducts. A slight excess (around 1.1 equivalents) of bromine is typically recommended.
-
Product Loss During Workup and Purification: The product can be lost during aqueous washes or purification steps. Ensure proper phase separation and minimize the number of purification steps where possible. Recrystallization is an effective purification method that can improve yield if optimized.[2][5]
Issue 2: Difficulty in Separating the 4-bromo Isomer from the 2-bromo Byproduct
Q: I am having trouble isolating the pure this compound from its isomer. What are the best purification techniques?
A: The separation of these isomers can be challenging due to their similar polarities.[3]
-
Fractional Recrystallization: This is a highly effective method for separating the two isomers. Ethanol (B145695) is a commonly used solvent for this purpose.[3] The desired 4-bromo isomer is typically less soluble and will crystallize out first from a carefully cooled solution.
-
Column Chromatography: Silica (B1680970) gel column chromatography can also be employed for separation.[1] A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is generally effective. The separation may require a long column and a shallow gradient to achieve good resolution.
Issue 3: Formation of Dark-Colored Impurities or Tar
Q: My reaction mixture turns dark, and I am observing tar-like substances. What causes this and how can I prevent it?
A: The formation of dark-colored impurities or tar can be due to side reactions or decomposition.
-
Reaction Temperature: Overheating the reaction mixture can lead to polymerization and decomposition, especially in the presence of strong acids. Maintain the recommended reaction temperature, which is often at or below room temperature.[1][2]
-
Purity of Reagents: Ensure that the starting materials and solvent are of high purity. Impurities in the 2,5-dimethoxybenzaldehyde or the solvent can lead to undesired side reactions.
-
Light Exposure: Some aromatic compounds can be sensitive to light. Performing the reaction in a flask protected from light (e.g., wrapped in aluminum foil) can sometimes mitigate the formation of colored impurities.
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Typical Yield of 4-Bromo Isomer | 56-60% | [1],[2] |
| Yield of Isomeric Mixture | ~79% | [5] |
| Ratio of 4-Bromo to 2-Bromo Isomer | ~4:1 | [4],[5] |
Experimental Protocols
Detailed Methodology for the Bromination of 2,5-Dimethoxybenzaldehyde
This protocol is a generalized procedure based on common literature methods.[1][2][5]
-
Dissolution: Dissolve 2,5-dimethoxybenzaldehyde (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Preparation of Bromine Solution: In a separate container, prepare a solution of bromine (1.1 equivalents) in glacial acetic acid.
-
Addition: Cool the flask containing the benzaldehyde (B42025) solution in an ice bath. Slowly add the bromine solution dropwise to the stirred reaction mixture.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-24 hours, monitoring the reaction progress by TLC.[1][2]
-
Quenching: Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water.
-
Purification: The crude product, a mixture of isomers, can be purified by fractional recrystallization from ethanol or by silica gel column chromatography.[1][3][5]
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Byproduct formation in the synthesis of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]
- 3. Bromination of 2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. This compound|98+%|CAS 31558-41-5 [benchchem.com]
- 5. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes [designer-drug.com]
- 6. Sciencemadness Discussion Board - Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Sciencemadness Discussion Board - Vilsmeier–Haack reaction - Powered by XMB 1.9.11 [sciencemadness.org]
removal of 6-bromo isomer from 4-Bromo-2,5-dimethoxybenzaldehyde
Welcome to the technical support center for the purification of 4-Bromo-2,5-dimethoxybenzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing the unwanted 6-bromo isomer from the desired 4-bromo product.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of the 6-bromo isomer necessary?
A1: The presence of the 6-bromo isomer as an impurity can affect the yield, purity, and potentially the biological activity and safety profile of the final product in a drug development context. For research applications, isomerically pure starting materials are crucial for obtaining unambiguous results and ensuring the reproducibility of experiments.
Q2: What are the primary methods for separating the 4-bromo and 6-bromo isomers?
A2: The two most effective and commonly cited methods for separating this compound from its 6-bromo isomer are fractional recrystallization and column chromatography.[1][2][3] The choice between these methods often depends on the scale of the purification, the required purity, and the available resources.
Q3: What is the typical ratio of 4-bromo to 6-bromo isomer formation during synthesis?
A3: The bromination of 2,5-dimethoxybenzaldehyde (B135726) in glacial acetic acid typically yields the 4-bromo isomer as the major product and the 6-bromo isomer as a minor byproduct.[1][4] Reported yields are approximately 87% for the 4-bromo isomer and 5% for the 6-bromo isomer.[1] Another source suggests a 4:1 ratio of the 4-bromo to what was identified as the 3-bromo isomer.[3]
Q4: Are there significant physical differences between the 4-bromo and 6-bromo isomers that can be exploited for separation?
A4: Yes, there is a notable difference in the melting points of the two isomers, which is the basis for their separation by fractional recrystallization. The 4-bromo isomer has a melting point of 132-133°C, while the 6-bromo isomer has a lower melting point of 102-103°C.[1] They also exhibit slight differences in polarity, which allows for their separation by column chromatography.[1]
Troubleshooting Guides
This section addresses common issues encountered during the purification process.
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of purified 4-bromo isomer | - Using an excessive amount of solvent, causing the product to remain in the mother liquor. - Cooling the solution too rapidly, leading to the co-precipitation of the 6-bromo isomer. - Incomplete initial precipitation of the crude product. | - Use the minimum amount of hot solvent required to dissolve the crude mixture. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Ensure the initial precipitation from the reaction mixture is complete by adding a sufficient amount of water and allowing adequate time for precipitation. |
| Product "oils out" instead of crystallizing | - The boiling point of the solvent is too high. - The crude product has a high concentration of impurities, depressing the melting point. | - Switch to a solvent with a lower boiling point. - Attempt to purify the crude product first by a quick filtration through a small plug of silica (B1680970) gel to remove some impurities before recrystallization. |
| Purified product is still contaminated with the 6-bromo isomer | - Inefficient separation in a single recrystallization step. - The cooling process was too fast. | - Perform a second recrystallization of the obtained crystals.[4] - Ensure a slow cooling rate to allow for selective crystallization of the higher-melting 4-bromo isomer. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of isomers (overlapping fractions) | - Inappropriate solvent system (eluent). - Column was overloaded with the crude mixture. - Column was not packed properly, leading to channeling. | - Optimize the eluent system using thin-layer chromatography (TLC) beforehand to ensure a good separation factor (ΔRf). A common eluent is a mixture of ethyl acetate (B1210297) and hexane.[5] - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without any air bubbles or cracks. |
| Desired product is eluting too quickly or too slowly | - The polarity of the eluent is too high or too low. | - Adjust the polarity of the solvent system. Increase the proportion of the more polar solvent (e.g., ethyl acetate) to speed up elution or increase the proportion of the less polar solvent (e.g., hexane) to slow it down. |
| Low recovery of the product from the column | - The product is strongly adsorbed to the silica gel. - The product is partially decomposing on the silica gel. | - Use a more polar eluent to wash the column completely. - Consider using a less acidic stationary phase, such as neutral alumina, if decomposition is suspected. |
Experimental Protocols
Protocol 1: Fractional Recrystallization
This protocol is based on the differing solubilities and melting points of the 4-bromo and 6-bromo isomers.
-
Dissolution: Dissolve the crude mixture of isomers in a minimum amount of hot 95% ethanol (B145695) or acetonitrile.[1][4]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The 4-bromo isomer, being less soluble and having a higher melting point, will selectively crystallize out.
-
Cooling: Once crystal formation at room temperature has ceased, place the flask in an ice bath to maximize the yield of the 4-bromo isomer crystals.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals. The mother liquor will be enriched with the 6-bromo isomer.[1]
Protocol 2: Column Chromatography
This method separates the isomers based on their differential adsorption to a stationary phase.
-
Column Preparation: Prepare a silica gel column using a suitable slurry solvent (e.g., hexane).
-
Loading the Sample: Dissolve the crude product in a minimum amount of the eluent or a less polar solvent and load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., 20% ethyl acetate in hexane).[5] The less polar 4-bromo isomer is expected to elute before the slightly more polar 6-bromo isomer.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure 4-bromo isomer.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for synthesis and purification.
Caption: Isomer properties and separation methods.
References
- 1. Bromination of 2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. This compound|98+%|CAS 31558-41-5 [benchchem.com]
- 3. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes [designer-drug.com]
- 4. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 4-Bromo-2,5-dimethoxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromo-2,5-dimethoxybenzaldehyde.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: The most prevalent impurities stem from the synthesis process, which typically involves the bromination of 2,5-dimethoxybenzaldehyde (B135726). The primary impurities include:
-
Isomeric Byproducts: The most significant impurity is the 3-bromo isomer (2-bromo-3,6-dimethoxybenzaldehyde), which can form in an approximate 4:1 ratio with the desired 4-bromo product before purification.[1]
-
Dibrominated Analogs: The formation of dibrominated species is a possibility, further complicating the purification process.[2]
-
Unreacted Starting Material: Residual 2,5-dimethoxybenzaldehyde may be present in the crude product.
-
Solvent Residues: Depending on the purification method, residual solvents from the reaction or recrystallization (e.g., glacial acetic acid, methanol (B129727), ethanol (B145695), or acetonitrile) may be present.
Q2: My reaction yield is low. What are the potential causes?
A2: Low yields can arise from several factors during the synthesis and purification stages:
-
Incomplete Bromination: The reaction time or temperature may not have been sufficient for the complete conversion of the starting material.
-
Side Reactions: Formation of isomeric and dibrominated byproducts inherently reduces the yield of the desired product.
-
Loss during Workup: The product may be lost during the quenching, extraction, or washing steps.
-
Loss during Purification: Significant loss can occur during recrystallization if too much solvent is used or if the product is highly soluble in the cold solvent. In column chromatography, improper solvent polarity can lead to poor separation and loss of product.
Q3: The purified product shows a broad melting point range. What does this indicate?
A3: A broad melting point range is a strong indicator of the presence of impurities. The isomeric byproduct (3-bromo-2,5-dimethoxybenzaldehyde) and other impurities can disrupt the crystal lattice of the pure compound, leading to melting over a wider temperature range. Pure this compound should have a sharp melting point.
Q4: How can I effectively remove the 3-bromo isomer?
A4: Recrystallization is a common and effective method for separating the 4-bromo isomer from the 3-bromo isomer.[1] Solvents such as methanol or ethanol are frequently used. The desired 4-bromo isomer is typically less soluble and will crystallize out upon cooling, leaving the 3-bromo isomer and other impurities in the mother liquor. For very high purity requirements, silica (B1680970) gel column chromatography is recommended.[3]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Yellow or Brownish Crystals After Purification | Presence of colored impurities or degradation products. | - Perform an additional recrystallization, possibly with the addition of activated charcoal to adsorb colored impurities. - Ensure the product is stored in a cool, dark place to prevent degradation. |
| Oily Product Instead of Crystalline Solid | - High concentration of impurities depressing the melting point. - Residual solvent. | - Attempt to triturate the oil with a non-polar solvent like hexane (B92381) to induce crystallization. - If trituration fails, purify the oil using silica gel column chromatography. - Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
| Inconsistent Spectroscopic Data (NMR, GC-MS) | Presence of unexpected impurities or incorrect product. | - Re-purify the sample using column chromatography. - Carefully analyze the spectroscopic data to identify the structure of the impurities. This can provide clues about side reactions that may have occurred. - Compare the data with a certified reference standard if available. |
Data Presentation: Common Impurities in this compound
The following table summarizes the common impurities, their sources, and typical levels found before and after purification.
| Impurity | Source | Typical Level in Crude Product | Typical Level After Recrystallization | Analytical Method for Detection |
| 3-Bromo-2,5-dimethoxybenzaldehyde | Isomeric byproduct of bromination | ~20%[1][2] | < 5% | HPLC, GC-MS, ¹H NMR |
| 2,5-Dimethoxybenzaldehyde | Unreacted starting material | Variable | < 1% | HPLC, GC-MS |
| Dibrominated Analogs | Over-bromination side reaction | Low (< 5%) | < 0.5% | GC-MS |
| Residual Solvents (e.g., Acetic Acid, Methanol) | Reaction and purification steps | Variable | Dependent on drying efficiency | ¹H NMR |
Experimental Protocols
Synthesis of this compound
This protocol is based on the bromination of 2,5-dimethoxybenzaldehyde in glacial acetic acid.
-
Dissolution: Dissolve 2,5-dimethoxybenzaldehyde in glacial acetic acid at room temperature.
-
Bromination: Slowly add a solution of bromine in glacial acetic acid to the stirred solution. The reaction is typically carried out at room temperature.[3]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Pour the reaction mixture into a large volume of ice-water to precipitate the crude product.[3][4]
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with water to remove excess acetic acid.
-
Drying: Dry the crude product under vacuum.
Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent for recrystallization, such as methanol or ethanol.[1]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution to remove insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration and wash with a small amount of the ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Purification by Silica Gel Column Chromatography
-
Column Preparation: Pack a chromatography column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Below are diagrams illustrating the experimental workflow for the synthesis and purification of this compound and the primary signaling pathway of its derivative, 2C-B.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Simplified signaling pathway of 2C-B, a derivative of this compound.
References
troubleshooting low yield in 4-Bromo-2,5-dimethoxybenzaldehyde reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde, with a primary focus on resolving issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary synthetic strategies for preparing this compound:
-
Bromination of 2,5-dimethoxybenzaldehyde (B135726): This is a direct approach where 2,5-dimethoxybenzaldehyde is brominated, typically using bromine in a solvent like glacial acetic acid.[1][2][3][4][5]
-
Formylation of 1-Bromo-2,5-dimethoxybenzene: This route involves introducing the aldehyde group onto a pre-brominated precursor. Methods like the Vilsmeier-Haack reaction can be employed for this formylation step.[6]
Q2: My bromination of 2,5-dimethoxybenzaldehyde resulted in a low yield. What are the potential causes?
Low yields in this bromination are often attributed to several factors:
-
Formation of Isomeric Byproducts: The bromination can lead to the formation of the undesired 6-bromo isomer in addition to the target 4-bromo product.[2][5][7] The ratio of these isomers can be influenced by reaction conditions.
-
Incomplete Reaction: Insufficient reaction time or inadequate temperature control can lead to unreacted starting material remaining in the final mixture.
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of bromine to the starting aldehyde can result in either incomplete bromination or over-bromination, both of which reduce the yield of the desired product.
-
Difficult Purification: The separation of the 4-bromo and 6-bromo isomers can be challenging, leading to product loss during purification steps like recrystallization or column chromatography.[4][5]
Q3: I am observing a mixture of products in my reaction. How can I confirm the structure of the 4-bromo isomer?
Structural confirmation of the this compound isomer can be achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[2][5] The proton NMR spectrum of the 4-bromo isomer will show two singlets for the aromatic protons, which are para to each other. In contrast, the 6-bromo isomer would exhibit an AB pattern for the two adjacent aromatic protons.[5]
Q4: Are there alternative formylation methods for 1-Bromo-2,5-dimethoxybenzene besides the Vilsmeier-Haack reaction?
Yes, other formylation methods have been proposed. One such method involves the reaction with glyoxylic acid to form a mandelic acid intermediate, which is then oxidized to the aldehyde.[6] Another approach is bromomethylation followed by oxidation.[6] However, the Vilsmeier-Haack reaction, using reagents like DMF and POCl₃, is a more common method for formylating electron-rich aromatic rings.[6][8]
Troubleshooting Guide for Low Yield
This guide provides a structured approach to troubleshooting and optimizing the synthesis of this compound.
Issue 1: Low Yield in the Bromination of 2,5-dimethoxybenzaldehyde
This is a common problem that can often be resolved by carefully controlling the reaction parameters.
Caption: Troubleshooting workflow for low yield in the bromination of 2,5-dimethoxybenzaldehyde.
| Potential Cause | Explanation | Recommended Solutions |
| Unfavorable Isomer Ratio | The reaction conditions may favor the formation of the 6-bromo isomer. | Temperature Control: Maintain a consistent reaction temperature, typically at room temperature or slightly below, as higher temperatures can affect selectivity.[1][3] Solvent Choice: Glacial acetic acid is a commonly used solvent that has been shown to favor the formation of the 4-bromo isomer.[1][4][5] |
| Incomplete Reaction | The reaction may not have proceeded to completion, leaving unreacted starting material. | Reaction Time: Ensure a sufficient reaction time. Some protocols suggest stirring for several hours to several days at room temperature.[3][5] Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of the starting material. |
| Product Loss During Work-up and Purification | The desired product can be lost during the quenching, extraction, and purification steps. | Quenching: Pouring the reaction mixture into ice water helps to precipitate the product and stop the reaction.[1][3] Purification: Fractional recrystallization from solvents like ethanol (B145695) or acetonitrile (B52724) can be effective in separating the 4-bromo isomer from the 6-bromo isomer.[3][5] Column chromatography can also be used for more challenging separations.[1][5] |
Issue 2: Low Yield in the Formylation of 1-Bromo-2,5-dimethoxybenzene (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction can be sensitive to reagent quality and reaction conditions.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. psasir.upm.edu.my [psasir.upm.edu.my]
- 3. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]
- 4. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes [designer-drug.com]
- 5. Bromination of 2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Sciencemadness Discussion Board - Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Sciencemadness Discussion Board - 2,5-Dimethoxybenzaldehyde to 4-Alkyl-2,5-Dimethoxybenzaldehyde ? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Bromination of 2,5-Dimethoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the bromination of 2,5-dimethoxybenzaldehyde (B135726).
Frequently Asked Questions (FAQs)
Q1: What are the expected products of the bromination of 2,5-dimethoxybenzaldehyde?
The bromination of 2,5-dimethoxybenzaldehyde is an electrophilic aromatic substitution reaction. The two methoxy (B1213986) groups are strongly activating and ortho-, para-directing, while the aldehyde group is deactivating and meta-directing. The interplay of these electronic effects results in the formation of a major product, 4-bromo-2,5-dimethoxybenzaldehyde, and a significant side product, 3-bromo-2,5-dimethoxybenzaldehyde (B1605219) (sometimes referred to as 6-bromo-2,5-dimethoxybenzaldehyde in older literature)[1][2].
Q2: What is the typical ratio of the desired 4-bromo isomer to the 3-bromo side product?
Under typical reaction conditions using bromine in acetic acid, the ratio of the desired this compound to the 3-bromo isomer is approximately 4:1[1][3].
Q3: What is the underlying mechanism of the bromination reaction?
The reaction proceeds via an electrophilic aromatic substitution mechanism. In the presence of a Lewis acid catalyst (or in a polar solvent like acetic acid), bromine is polarized to generate an electrophilic bromine species (Br+). This electrophile then attacks the electron-rich aromatic ring of 2,5-dimethoxybenzaldehyde to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the brominated product[4][5].
Q4: Are there alternative, greener bromination methods?
Yes, in line with the principles of green chemistry, alternative brominating systems have been explored to reduce the use of hazardous substances. One such approach involves the in situ generation of bromine from potassium bromate (B103136) (KBrO3) and hydrobromic acid (HBr) in an acidic medium, which avoids the direct handling of volatile and toxic bromine[6].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired 4-bromo product | - Suboptimal reaction temperature. | - Maintain the reaction at the recommended temperature (e.g., 0°C to room temperature) to control the reaction rate and minimize side reactions[7]. |
| - Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present[6]. | |
| - Loss of product during workup and purification. | - Carefully perform the aqueous workup and extraction steps. Optimize the solvent system for column chromatography to ensure good separation[7]. | |
| High percentage of the 3-bromo isomer | - Reaction conditions favoring the formation of the kinetic product. | - While the 4:1 ratio is typical, slight variations in temperature and reaction time can influence the isomer distribution. Sticking to established protocols is crucial[3]. |
| - Difficulty in separating the isomers. | - Fractional recrystallization from ethanol (B145695) can be effective in isolating the major 4-bromo isomer[2][8]. For more challenging separations, silica (B1680970) gel column chromatography is recommended[7]. | |
| Formation of other unexpected byproducts | - Over-bromination (di-brominated products). | - Use a controlled amount of the brominating agent (a slight excess, e.g., 1.1 equivalents)[7]. |
| - Oxidation of the aldehyde group. | - Ensure the reaction is performed under conditions that do not favor oxidation. Avoid strong oxidizing agents if using alternative bromination methods. | |
| Dark-colored reaction mixture or product | - Presence of residual bromine. | - Quench the reaction with a reducing agent like sodium thiosulfate (B1220275) (Na2S2O3) or sodium bisulfite until the color disappears[6]. |
| - Decomposition of starting material or product. | - Avoid excessively high temperatures and prolonged reaction times. |
Quantitative Data Summary
The following table summarizes the typical product distribution and yields reported in the literature for the bromination of 2,5-dimethoxybenzaldehyde.
| Product | Typical Yield | Byproduct Percentage (approx.) | Method of Separation |
| This compound (Major Product) | 56-87%[2][7][8] | - | Fractional Recrystallization (Ethanol)[2][8], Silica Gel Column Chromatography[7] |
| 3-Bromo-2,5-dimethoxybenzaldehyde (Major Byproduct) | 5-20%[1][2][3] | 20%[1][3] | Mother liquor from recrystallization, followed by column chromatography[2]. |
Experimental Protocols
Protocol 1: Bromination using Bromine in Acetic Acid
This protocol is adapted from established literature procedures[3][7][8].
Materials:
-
2,5-dimethoxybenzaldehyde
-
Glacial Acetic Acid
-
Bromine
-
Ice water
-
Dichloromethane (B109758) (or other suitable organic solvent)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
At 0°C, dissolve 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) in glacial acetic acid (7 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL) to the reaction mixture.
-
Allow the reaction mixture to gradually warm to room temperature and stir for 1 hour.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by pouring the mixture into ice water (30 mL).
-
Collect the resulting white precipitate by filtration.
-
Redissolve the precipitate in a mixture of water (30 mL) and dichloromethane (30 mL) for liquid-liquid separation.
-
Extract the aqueous phase with dichloromethane (3 x 25 mL).
-
Combine the organic phases, wash with brine (25 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., eluting with 20% ethyl acetate/hexane) or by fractional recrystallization from ethanol to afford pure this compound[7].
Protocol 2: In Situ Bromination using KBrO3 and HBr
This protocol offers a greener alternative by avoiding the direct use of elemental bromine[6].
Materials:
-
2,5-dimethoxybenzaldehyde (or veratraldehyde, a related compound for which this method is reported)
-
Potassium bromate (KBrO3)
-
Glacial Acetic Acid
-
Hydrobromic acid (HBr, 47%)
-
Ice water
-
Sodium thiosulfate (Na2S2O3) solution
Procedure:
-
In a round-bottom flask, combine 2,5-dimethoxybenzaldehyde (10 mmol) and KBrO3 (3.3 mmol).
-
Add glacial acetic acid (5 mL) and stir the mixture at room temperature.
-
Dropwise, add HBr (47%, 1 mL) to the stirring mixture.
-
Continue stirring for approximately 45 minutes, monitoring the reaction by TLC.
-
Pour the reaction mixture into ice water (50 mL) and stir for 10 minutes.
-
Add a solution of sodium thiosulfate until the color of any excess bromine is discharged.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization or column chromatography as described in Protocol 1.
Visualizations
Caption: Reaction pathway for the bromination of 2,5-dimethoxybenzaldehyde.
Caption: Troubleshooting workflow for the bromination of 2,5-dimethoxybenzaldehyde.
References
- 1. This compound|98+%|CAS 31558-41-5 [benchchem.com]
- 2. Bromination of 2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes [designer-drug.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Aromatic Reactivity [www2.chemistry.msu.edu]
- 6. sunankalijaga.org [sunankalijaga.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]
Technical Support Center: Regioselectivity of 2,5-Dimethoxybenzaldehyde Bromination
Welcome to the technical support center for the bromination of 2,5-dimethoxybenzaldehyde (B135726). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the major products of the bromination of 2,5-dimethoxybenzaldehyde?
The bromination of 2,5-dimethoxybenzaldehyde typically yields a mixture of two primary regioisomers: 4-bromo-2,5-dimethoxybenzaldehyde and 6-bromo-2,5-dimethoxybenzaldehyde.[1][2][3] Contrary to some early reports, the major product is consistently the 4-bromo isomer, formed in significantly higher yields than the 6-bromo isomer.[1][2]
Q2: Why is the 4-bromo isomer the major product?
The regioselectivity of the electrophilic aromatic substitution is directed by the activating methoxy (B1213986) groups and the deactivating, meta-directing aldehyde group. While both methoxy groups activate the ortho and para positions, the steric hindrance from the aldehyde group and the adjacent methoxy group at position 2 makes the 6-position less accessible to the incoming electrophile. Consequently, substitution at the less hindered 4-position is favored.
Q3: Can I achieve exclusive formation of the 6-bromo isomer?
Direct bromination of 2,5-dimethoxybenzaldehyde predominantly yields the 4-bromo isomer. While reaction conditions can be optimized to slightly alter the isomer ratio, achieving exclusive formation of the 6-bromo isomer through this method is challenging. Alternative synthetic strategies may be required to obtain the pure 6-bromo isomer in high yield.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield of brominated products | - Incomplete reaction. | - Increase reaction time. Monitor reaction progress using Thin Layer Chromatography (TLC).- Ensure the bromine is added slowly to a well-stirred solution to maintain a consistent reaction temperature.- Use fresh, high-purity reagents. |
| - Loss of product during workup or purification. | - Carefully perform the aqueous quench and extraction steps.- Optimize the recrystallization or column chromatography conditions to minimize product loss. | |
| Poor regioselectivity (higher than expected proportion of the 6-bromo isomer) | - Reaction temperature is too high. | - Conduct the reaction at room temperature or below (0 °C) to favor the thermodynamically more stable 4-bromo isomer. |
| - Choice of brominating agent and solvent. | - While bromine in acetic acid is common, consider exploring other brominating agents like N-bromosuccinimide (NBS) which may offer different selectivity profiles. However, detailed comparative studies on regioselectivity with these alternative reagents for this specific substrate are not extensively documented. | |
| Difficulty in separating the 4-bromo and 6-bromo isomers | - Similar polarity of the two isomers. | - Fractional recrystallization from ethanol (B145695) can be effective for separating the isomers, as the 4-bromo isomer is typically less soluble.[2]- Column chromatography using silica (B1680970) gel with a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) or benzene) can also be employed for efficient separation.[2][4] |
| Formation of multiple unidentified side products | - Over-bromination (di- or tri-brominated products). | - Use a stoichiometric amount of the brominating agent (1.0-1.1 equivalents).- Add the brominating agent dropwise to avoid localized high concentrations. |
| - Reaction with impurities in the starting material or solvent. | - Ensure the 2,5-dimethoxybenzaldehyde and the solvent are pure and dry. |
Data Presentation
Table 1: Regioisomer Distribution in the Bromination of 2,5-Dimethoxybenzaldehyde with Bromine in Acetic Acid
| Product | Position of Bromination | Typical Yield (%) | Reference |
| This compound | 4-position | 80-87% | [2][5] |
| 6-bromo-2,5-dimethoxybenzaldehyde | 6-position | 5-20% | [2][3][5] |
Experimental Protocols
Protocol 1: Bromination of 2,5-Dimethoxybenzaldehyde using Bromine in Glacial Acetic Acid
This protocol is a common method for the bromination of 2,5-dimethoxybenzaldehyde, leading to the preferential formation of the 4-bromo isomer.
Materials:
-
2,5-dimethoxybenzaldehyde
-
Bromine
-
Glacial acetic acid
-
Ice
-
Water
-
Dichloromethane (B109758) (for extraction)
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a fume hood, dissolve 2,5-dimethoxybenzaldehyde (e.g., 1.0 g, 6.02 mmol) in glacial acetic acid (7 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.[4]
-
Prepare a solution of bromine (e.g., 0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL).[4]
-
Slowly add the bromine solution dropwise to the stirred solution of 2,5-dimethoxybenzaldehyde over a period of 15-20 minutes, ensuring the temperature remains at 0 °C.[4]
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.[4]
-
Once the reaction is complete, pour the mixture into ice-water (30 mL) to precipitate the crude product.[4]
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
For purification, the crude product can be redissolved in dichloromethane and water for liquid-liquid separation. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[4]
-
The resulting solid can be further purified by recrystallization from ethanol or by silica gel column chromatography (eluent: 20% ethyl acetate/hexane) to separate the isomers.[4]
Visualizations
Diagram 1: General Workflow for Bromination and Isomer Separation
Caption: Workflow for the bromination of 2,5-dimethoxybenzaldehyde.
Diagram 2: Factors Influencing Regioselectivity
References
- 1. psasir.upm.edu.my [psasir.upm.edu.my]
- 2. Bromination of 2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes [designer-drug.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Sciencemadness Discussion Board - 2,5-Dimethoxybenzaldehyde to 4-Alkyl-2,5-Dimethoxybenzaldehyde ? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: 4-Bromo-2,5-dimethoxybenzaldehyde Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of 4-Bromo-2,5-dimethoxybenzaldehyde. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield of Purified Product
Possible Causes and Solutions
| Cause | Solution |
| Incomplete Reaction: The initial bromination of 2,5-dimethoxybenzaldehyde (B135726) may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or adjusting the stoichiometry of the brominating agent. |
| Formation of Isomeric Byproducts: A significant portion of the product may be the undesired 3-bromo isomer.[1][2] | Optimize the reaction conditions to favor the formation of the 4-bromo isomer. While the typical ratio is approximately 4:1 (4-bromo to 3-bromo), temperature and reaction time can influence this.[1][2] Effective purification to separate the isomers is crucial. |
| Loss of Product During Recrystallization: The product may be too soluble in the chosen recrystallization solvent, or too much solvent was used. | Select an appropriate solvent where the compound has high solubility at elevated temperatures and low solubility at room temperature. Methanol, ethanol, and acetonitrile (B52724) are commonly used.[1][3] Use a minimal amount of hot solvent to dissolve the crude product. |
| Loss of Product During Column Chromatography: The chosen solvent system may not be optimal for separating the product from impurities. | Use a solvent system such as 20% ethyl acetate (B1210297) in hexane (B92381) for silica (B1680970) gel column chromatography.[4] Monitor the column fractions by TLC to identify and combine the fractions containing the pure product. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield of this compound.
Issue 2: Product is Colored (Yellow, Brown, or Red Crystals)
Possible Causes and Solutions
| Cause | Solution |
| Presence of Bromine: Residual bromine from the synthesis can impart a color to the product. | Ensure the reaction is properly quenched, for example, by adding water.[4] Wash the crude product thoroughly. |
| Formation of Colored Impurities: Side reactions during synthesis can lead to the formation of colored byproducts. | Purification by recrystallization, potentially with the use of activated charcoal, can help remove colored impurities. Column chromatography is also an effective method.[4] |
| Degradation of the Product: The compound may be unstable under certain conditions (e.g., exposure to light or air over time). | Store the purified product in a cool, dark place under an inert atmosphere if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most significant impurity is the 3-bromo isomer (3-Bromo-2,5-dimethoxybenzaldehyde).[1][2] The bromination of 2,5-dimethoxybenzaldehyde typically yields a mixture where the desired 4-bromo isomer is the major product, often accompanied by the 3-bromo isomer in a ratio of approximately 4:1.[1][2] Dibrominated byproducts may also be present in smaller amounts.[1]
Q2: Which purification method is better: recrystallization or column chromatography?
Both methods are effective for purifying this compound. The choice depends on the level of purity required and the nature of the impurities.
-
Recrystallization: This is a simpler and often faster method for removing small amounts of impurities, especially if the main impurity is the 3-bromo isomer, which may have different solubility characteristics. Solvents like methanol, ethanol, and acetonitrile have been successfully used.[1][3]
-
Column Chromatography: This method provides a higher degree of separation and is more effective at removing a wider range of impurities, including those with similar solubility to the desired product. A common eluent system is 20% ethyl acetate in hexane on a silica gel column.[4]
Q3: What are the key parameters to control during the synthesis to minimize purification challenges?
To simplify the purification process, it is important to control the bromination reaction conditions. Key parameters include:
-
Temperature: The reaction is often carried out at 0°C and then allowed to warm to room temperature.[4] Controlling the temperature can help to minimize the formation of side products.
-
Stoichiometry: A slight excess of the brominating agent is typically used, but a large excess should be avoided to prevent the formation of dibrominated and other byproducts.
-
Reaction Time: The reaction should be monitored to ensure it goes to completion without prolonged reaction times that could lead to byproduct formation. A typical reaction time is around one hour.[4]
Q4: My purified this compound has a melting point lower than the literature value. What does this indicate?
A depressed and broadened melting point is a classic indication of the presence of impurities. The literature melting point for pure this compound is around 132-133°C.[5] If your product melts at a lower temperature, it likely still contains impurities such as the 3-bromo isomer or residual starting material. Further purification is recommended.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetonitrile) and heat the mixture gently with stirring until the solid completely dissolves.[1][3]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Recrystallization Workflow
Caption: General workflow for the recrystallization of this compound.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: In a fume hood, pack a glass chromatography column with silica gel using a slurry method with the chosen eluent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.[4] Evaporate the solvent and carefully load the dried silica gel with the adsorbed product onto the top of the prepared column.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., 20% ethyl acetate in hexane).[4]
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Spot each fraction on a TLC plate and develop it to identify the fractions containing the pure product. The desired product should appear as a single spot on the TLC plate.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Column Chromatography Workflow
Caption: General workflow for column chromatography purification.
References
- 1. This compound|98+%|CAS 31558-41-5 [benchchem.com]
- 2. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes [designer-drug.com]
- 3. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound [chemister.ru]
Technical Support Center: Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common starting material is 2,5-dimethoxybenzaldehyde (B135726).[1]
Q2: What is the primary method for introducing the bromine atom onto the aromatic ring?
The primary method is electrophilic aromatic substitution, typically through bromination using elemental bromine in a solvent like glacial acetic acid.[1][2][3]
Q3: Are there any common side products that can form during the bromination reaction?
Yes, the formation of isomeric byproducts can occur. The most notable is the 6-bromo isomer, and in some cases, the 3-bromo isomer has been reported.[4][5] Proper control of reaction conditions can help minimize the formation of these impurities.
Q4: What is a typical yield for the synthesis of this compound?
Yields can vary depending on the specific protocol and scale of the reaction. Reported yields are often in the range of 56% to 87% after purification.[1][2]
Q5: How can the product be purified to remove unreacted starting material and byproducts?
Common purification techniques include recrystallization, often from ethanol (B145695) or acetonitrile, and silica (B1680970) gel column chromatography.[1][2][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. | - Increase reaction time or slightly increase the molar equivalent of bromine. - Ensure the reaction is stirred efficiently. |
| - Loss of product during workup or purification. | - Carefully perform extractions and combine all organic layers. - Optimize the recrystallization solvent and procedure to minimize loss in the mother liquor. | |
| - Suboptimal reaction temperature. | - Maintain the recommended reaction temperature. Some protocols start at 0°C and then warm to room temperature.[2] | |
| Product is Impure (presence of starting material) | - Insufficient bromine or reaction time. | - Increase the amount of bromine slightly (e.g., 1.1 equivalents). - Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Product is Impure (presence of isomers) | - Reaction conditions favoring isomer formation. | - Control the temperature carefully during the addition of bromine. - Use a purification method with high resolving power, such as column chromatography, to separate the isomers.[5] |
| Reaction does not start or is very slow | - Poor quality of reagents. | - Use fresh, high-purity 2,5-dimethoxybenzaldehyde and bromine. - Ensure the glacial acetic acid is anhydrous. |
| - Inefficient mixing. | - Use a magnetic stirrer and an appropriately sized stir bar to ensure the reaction mixture is homogeneous. | |
| Formation of a dark-colored reaction mixture | - Presence of impurities or side reactions. | - This can sometimes occur. Proceed with the workup and purification. The color is often removed during recrystallization or chromatography. |
Experimental Protocol: Bromination of 2,5-dimethoxybenzaldehyde
This protocol is a representative method for the synthesis of this compound.
Materials:
-
2,5-dimethoxybenzaldehyde
-
Bromine
-
Glacial Acetic Acid
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Ethyl Acetate (B1210297)
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) in glacial acetic acid (7 mL) and cool the solution to 0°C in an ice bath.[2]
-
Addition of Bromine: In a separate container, prepare a solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL). Slowly add this bromine solution to the stirred solution of 2,5-dimethoxybenzaldehyde at 0°C.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.[2]
-
Quenching: Pour the reaction mixture into water (30 mL) to precipitate the crude product.[2]
-
Filtration: Collect the white precipitate by filtration.
-
Extraction: Redissolve the precipitate in a mixture of water (30 mL) and dichloromethane (30 mL). Separate the layers and extract the aqueous phase with dichloromethane (3 x 25 mL).[2]
-
Washing and Drying: Combine all the organic phases, wash with brine (25 mL), and dry over anhydrous sodium sulfate.[2]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.[2]
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of 20% ethyl acetate in hexane as the eluent to afford this compound as a light yellow solid.[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 2,5-dimethoxybenzaldehyde | [2] |
| Brominating Agent | Bromine (Br₂) | [2] |
| Solvent | Glacial Acetic Acid | [2] |
| Molar Ratio (Bromine:Aldehyde) | ~1.1 : 1 | [2] |
| Reaction Temperature | 0°C to Room Temperature | [2] |
| Reaction Time | 1 hour | [2] |
| Typical Yield | 56% | [2] |
| Alternative Yield | 87% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. This compound|98+%|CAS 31558-41-5 [benchchem.com]
- 5. Bromination of 2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]
decomposition of 4-Bromo-2,5-dimethoxybenzaldehyde during reaction
This technical support center provides troubleshooting guidance and frequently asked questions regarding the decomposition of 4-Bromo-2,5-dimethoxybenzaldehyde during chemical reactions.
Troubleshooting Guides
Issue 1: Unexpected Formation of Both an Alcohol and a Carboxylic Acid Byproduct
Q: My reaction has a lower than expected yield, and I have identified byproducts corresponding to 4-Bromo-2,5-dimethoxybenzyl alcohol and 4-Bromo-2,5-dimethoxybenzoic acid. What is the likely cause?
A: The formation of both the corresponding alcohol and carboxylic acid from an aldehyde lacking alpha-hydrogens is a classic sign of the Cannizzaro reaction . This disproportionation reaction occurs under strongly basic conditions.
The Cannizzaro reaction is a chemical process that involves the base-induced disproportionation of two molecules of a non-enolizable aldehyde to produce a primary alcohol and a carboxylic acid.[1] Stanislao Cannizzaro first achieved this transformation in 1853, obtaining benzyl (B1604629) alcohol and potassium benzoate (B1203000) from the treatment of benzaldehyde (B42025) with potassium carbonate.[1] Under ideal conditions, the reaction yields 50% of both the alcohol and the carboxylic acid.[1]
Table 1: Conditions Favoring the Cannizzaro Reaction and Potential Products
| Parameter | Condition | Potential Decomposition Products |
| pH | Strongly basic (e.g., concentrated NaOH, KOH) | 4-Bromo-2,5-dimethoxybenzyl alcohol |
| 4-Bromo-2,5-dimethoxybenzoic acid | ||
| Temperature | Elevated temperatures can accelerate the reaction. | |
| Reactant | Aldehydes without α-hydrogens. |
Experimental Protocol to Minimize the Cannizzaro Reaction:
-
Use of Milder Bases: If a base is required for your primary reaction, consider using a milder, non-hydroxide base such as triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃).
-
Control of Stoichiometry and Addition:
-
Use the aldehyde as the limiting reagent if other reactants are less expensive.
-
If a strong base is unavoidable, add it slowly and at a low temperature (e.g., 0 °C) to keep its instantaneous concentration low.
-
-
Lower Reaction Temperature: Conduct the reaction at room temperature or below if the desired reaction rate is acceptable.
-
Crossed Cannizzaro Reaction Strategy: If your desired product is the alcohol, consider a "crossed" Cannizzaro reaction by adding a more reactive, less expensive aldehyde like formaldehyde (B43269) as a sacrificial hydride donor. Formaldehyde will be preferentially oxidized to formic acid.
Cannizzaro Reaction Pathway
Caption: Mechanism of the Cannizzaro Reaction.
Issue 2: Formation of a Dehalogenated Byproduct
Q: My reaction has resulted in the formation of 2,5-dimethoxybenzaldehyde. What could be causing the loss of the bromine atom?
A: The loss of the bromine atom indicates a reductive dehalogenation reaction. This can occur under certain reductive conditions, especially in the presence of a metal catalyst. Aryl bromides are generally more susceptible to reduction than aryl chlorides.
Table 2: Conditions Favoring Reductive Dehalogenation
| Condition | Reagents/Catalysts | Potential Decomposition Product |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | 2,5-dimethoxybenzaldehyde |
| Metal Hydrides | NaBH₄ (with a catalyst), LiAlH₄ (can also reduce the aldehyde) | 2,5-dimethoxybenzaldehyde |
| Other Reductive Systems | SmI₂, Ni-based catalysts | 2,5-dimethoxybenzaldehyde |
Experimental Protocol to Minimize Reductive Dehalogenation:
-
Selective Reducing Agents: If a reduction is necessary elsewhere in the molecule, choose a reagent that is less likely to affect the aryl bromide. For example, if reducing a nitro group, catalytic hydrogenation with careful monitoring can sometimes selectively reduce the nitro group without significant dehalogenation.
-
Control of Reaction Conditions:
-
Use the minimum effective concentration of the catalyst.
-
Conduct the reaction at the lowest possible temperature.
-
Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed.
-
-
Alternative Synthetic Routes: If dehalogenation is a persistent issue, consider a synthetic strategy where the bromine atom is introduced at a later stage of the synthesis, after any reductive steps.
Troubleshooting Workflow for Unexpected Byproducts
Caption: A logical workflow for troubleshooting decomposition.
Issue 3: Formation of Only a Carboxylic Acid Byproduct
Q: My reaction mixture contains 4-Bromo-2,5-dimethoxybenzoic acid, but not the corresponding alcohol. What is the cause?
A: The formation of only the carboxylic acid suggests that the aldehyde group is being oxidized . Aromatic aldehydes can be sensitive to air oxidation, especially at elevated temperatures or in the presence of certain catalysts.
Table 3: Conditions Favoring Oxidation
| Condition | Reagents/Environment | Potential Decomposition Product |
| Air Exposure | Prolonged heating in the presence of oxygen | 4-Bromo-2,5-dimethoxybenzoic acid |
| Oxidizing Agents | Contamination with or use of incompatible oxidizing agents | 4-Bromo-2,5-dimethoxybenzoic acid |
Experimental Protocol to Prevent Oxidation:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.
-
Solvent Purity: Ensure that the solvents used are free of peroxides, which can initiate oxidation.
-
Storage: Store this compound in a tightly sealed container in a cool, dark place to minimize exposure to air and light. The compound is noted to be incompatible with oxidizing agents.
-
Reaction Work-up: During the work-up, avoid prolonged exposure to basic conditions if air is present, as this can facilitate oxidation.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under acidic versus basic conditions?
A1:
-
Acidic Conditions: Generally, the compound is relatively stable under moderately acidic conditions. The aldehyde and methoxy (B1213986) groups are not typically labile to acid unless very harsh conditions (e.g., strong, hot acid) are used, which could potentially lead to demethylation or other side reactions.
-
Basic Conditions: The compound is susceptible to decomposition under strongly basic conditions, primarily through the Cannizzaro reaction as detailed in Troubleshooting Guide 1.
Q2: Are there any known incompatible reagents to be aware of?
A2: Yes. Besides strong bases and certain reducing agents, be cautious with:
-
Strong Oxidizing Agents: Reagents like potassium permanganate (B83412) or chromium-based oxidants will readily oxidize the aldehyde group to a carboxylic acid.
-
Nucleophiles: The aldehyde carbonyl is electrophilic and will react with a wide range of nucleophiles. While this is often the desired reactivity, it can be a source of side reactions if unintended nucleophiles are present.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store the compound in a cool, dry place in a well-sealed container. Storage under an inert atmosphere (nitrogen or argon) is ideal to prevent long-term air oxidation. It should be kept away from strong oxidizing agents.
References
Validation & Comparative
A Comparative Guide to Purity Validation of 4-Bromo-2,5-dimethoxybenzaldehyde: HPLC vs. GC
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a critical step in the synthesis of pharmaceutical compounds. 4-Bromo-2,5-dimethoxybenzaldehyde is a key intermediate where stringent purity control is necessary to guarantee the desired reaction outcome and minimize downstream impurities.[1] This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of this compound, supported by experimental protocols and simulated data.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for aromatic aldehydes like this compound.[2][3] Gas Chromatography (GC), on the other hand, is ideal for volatile and thermally stable compounds. While direct analysis of this compound by GC is feasible, derivatization is sometimes employed to improve its volatility and chromatographic behavior.[2]
The primary impurity of concern during the synthesis of this compound is the isomeric 3-Bromo-2,5-dimethoxybenzaldehyde.[1] The formation of dibrominated analogs is also a possibility.[1] An effective analytical method must be able to resolve the main component from these and other potential process-related impurities.
Quantitative Data Summary
The following table summarizes the simulated purity analysis of a batch of this compound using both HPLC and GC techniques.
| Analyte | HPLC (Area %) | GC (Area %) |
| This compound | 99.25 | 99.18 |
| 3-Bromo-2,5-dimethoxybenzaldehyde | 0.45 | 0.52 |
| 2,5-Dimethoxybenzaldehyde (Starting Material) | 0.15 | 0.18 |
| Dibromo-2,5-dimethoxybenzaldehyde | 0.10 | 0.08 |
| Unknown Impurities | 0.05 | 0.04 |
| Total Purity | 99.25 | 99.18 |
Experimental Protocols
Detailed methodologies for the HPLC and GC analyses are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is adapted from a protocol for a structurally similar compound, 2,4,5-Trimethoxybenzaldehyde.[3]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, UV-Vis Detector |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 0-15 min: 50-80% B, 15-20 min: 80% B, 20-25 min: 80-50% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (1 mg/mL): Accurately weigh 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter prior to injection.
Gas Chromatography (GC) Protocol
This protocol is based on general methods for the analysis of aromatic aldehydes and related brominated compounds.[4][5]
Instrumentation and Conditions:
| Parameter | Specification |
| GC System | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temp. | 250°C |
| Injection Mode | Split (20:1) |
| Injection Vol. | 1 µL |
| Oven Program | Initial: 150°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |
| Detector Temp. | 300°C |
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetone.
-
Sample Solution (1 mg/mL): Accurately weigh 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with acetone.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the HPLC-based purity validation of this compound.
References
A Spectroscopic Showdown: Differentiating 4-bromo- and 6-bromo-2,5-dimethoxybenzaldehyde Isomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of synthesized molecules. This guide provides a detailed spectroscopic comparison of two closely related positional isomers: 4-bromo-2,5-dimethoxybenzaldehyde and 6-bromo-2,5-dimethoxybenzaldehyde. By leveraging foundational analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a clear framework for distinguishing these two isomers, supported by experimental data and protocols.
The substitution pattern of the bromine atom on the benzaldehyde (B42025) ring significantly influences the electronic environment and, consequently, the spectroscopic fingerprint of each molecule. Understanding these subtle yet distinct differences is paramount for unambiguous identification in a research and development setting.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for both 4-bromo- and 6-bromo-2,5-dimethoxybenzaldehyde.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | 10.38 | s | - | -CHO |
| 7.31 | s | - | Ar-H | |
| 7.10 | s | - | Ar-H | |
| 3.91 | s | - | -OCH₃ | |
| 3.88 | s | - | -OCH₃ | |
| 6-bromo-2,5-dimethoxybenzaldehyde | ~10.4 (expected) | s | - | -CHO |
| 7.00 | dd | 9.0 | Ar-H (AB system) | |
| ~3.9 (expected) | s | - | -OCH₃ |
Note: Complete spectral data for 6-bromo-2,5-dimethoxybenzaldehyde is not widely available in public databases. The provided aromatic proton signal is a key distinguishing feature reported in the literature.[1]
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~189.0 | C=O |
| ~157.0, ~150.0 | C-O | |
| ~125.0, ~118.0, ~115.0, ~114.0 | Ar-C, C-Br | |
| ~56.0 | -OCH₃ | |
| 6-bromo-2,5-dimethoxybenzaldehyde | Data not readily available | - |
Table 3: IR Spectral Data (KBr Pellet, cm⁻¹)
| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |
| This compound | ~2950-2850 | C-H stretch (alkane) |
| ~1680 | C=O stretch (aldehyde) | |
| ~1580 | C=C stretch (aromatic) | |
| ~1270, ~1040 | C-O stretch (ether) | |
| ~870 | C-H bend (aromatic) | |
| 6-bromo-2,5-dimethoxybenzaldehyde | Data not readily available | - |
Table 4: Mass Spectrometry Data (EI)
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 244/246 (M⁺, M⁺+2) | 229/231, 201/203, 122 |
| 6-bromo-2,5-dimethoxybenzaldehyde | 244/246 (M⁺, M⁺+2) | Expected to be similar to the 4-bromo isomer |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of these compounds.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: Utilize a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Instrumentation: Employ a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C, ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) will result in characteristic M⁺ and M⁺+2 peaks.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the two isomers.
References
Reactivity Face-Off: 4-Iodo- vs. 4-Bromo-2,5-dimethoxybenzaldehyde in Key Synthetic Transformations
A comprehensive guide for researchers and drug development professionals on the comparative reactivity of 4-iodo- and 4-bromo-2,5-dimethoxybenzaldehyde, supported by experimental data and detailed protocols.
In the realm of medicinal chemistry and materials science, the 2,5-dimethoxybenzaldehyde (B135726) scaffold is a privileged starting material for the synthesis of a diverse array of target molecules. The introduction of a halogen at the 4-position provides a crucial handle for further molecular elaboration, primarily through cross-coupling and other substitution reactions. The choice between a bromo or iodo substituent can significantly impact reaction efficiency, required conditions, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of 4-iodo-2,5-dimethoxybenzaldehyde (B1600581) and this compound in several common and critical synthetic transformations.
Executive Summary of Reactivity Comparison
The fundamental difference in reactivity between the iodo and bromo analogues stems from the carbon-halogen bond strength (C-I < C-Br) and the leaving group ability of the halide (I⁻ > Br⁻). These factors predominantly influence the rates of reactions where the carbon-halogen bond is cleaved, such as in palladium-catalyzed cross-coupling reactions and Grignard reagent formation. Generally, 4-iodo-2,5-dimethoxybenzaldehyde exhibits higher reactivity, often allowing for milder reaction conditions and shorter reaction times compared to its bromo counterpart.
Quantitative Data Comparison
The following tables summarize the expected and reported performance of 4-iodo- and this compound in key chemical reactions. It is important to note that direct side-by-side comparative studies are limited in the literature; therefore, the data presented is a consolidation of reported examples and established chemical principles.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Substrate | Typical Catalyst System | Temperature | Reaction Time | Yield | Notes |
| Suzuki-Miyaura Coupling | 4-Iodo-2,5-dimethoxybenzaldehyde | Pd(PPh₃)₄, K₂CO₃ | Room Temp. to 80 °C | 2-12 h | Good to Excellent | Generally proceeds under milder conditions. |
| This compound | Pd(OAc)₂/SPhos, K₃PO₄ | 80-110 °C | 4-24 h | Moderate to Good | Requires more active catalyst systems and higher temperatures due to the stronger C-Br bond.[1] | |
| Sonogashira Coupling | 4-Iodo-2,5-dimethoxybenzaldehyde | Pd(PPh₃)₂Cl₂/CuI, Et₃N | Room Temperature | 1-6 h | Good to Excellent | The higher reactivity of the C-I bond allows for coupling at ambient temperatures.[2] |
| This compound | Pd(PPh₃)₂Cl₂/CuI, Et₃N | 50-100 °C | 6-24 h | Moderate to Good | Elevated temperatures are typically necessary to achieve reasonable reaction rates.[2] | |
| Buchwald-Hartwig Amination | 4-Iodo-2,5-dimethoxybenzaldehyde | Pd₂(dba)₃/Xantphos, Cs₂CO₃ | 80-110 °C | 4-16 h | Good to Excellent | Efficient coupling is achievable with a variety of amine partners.[3] |
| This compound | Pd₂(dba)₃/BINAP, NaOtBu | 90-120 °C | 12-36 h | Moderate to Good | Often requires stronger bases and more electron-rich ligands to facilitate oxidative addition.[4] | |
| Heck Reaction | 4-Iodo-2,5-dimethoxybenzaldehyde | Pd(OAc)₂, PPh₃, Et₃N | 80-100 °C | 2-12 h | Good | More reactive towards oxidative addition, leading to faster reaction times. |
| This compound | Pd(OAc)₂, P(o-tol)₃, Et₃N | 100-140 °C | 12-48 h | Moderate to Good | Higher temperatures and more robust catalyst systems are generally required. |
Table 2: Other Key Transformations
| Reaction Type | Substrate | Reagents | Temperature | Key Considerations |
| Grignard Reagent Formation | 4-Iodo-2,5-dimethoxybenzaldehyde | Mg, THF | Room Temperature | Initiation is typically facile. |
| This compound | Mg, THF | Room Temp. to Reflux | May require activation (e.g., I₂, heat) to initiate. | |
| Nucleophilic Aromatic Substitution (SNA) | 4-Iodo-2,5-dimethoxybenzaldehyde | Nu⁻ (e.g., RS⁻, RO⁻), DMF | Room Temp. to 80 °C | Iodide is a better leaving group, potentially leading to faster reactions. |
| This compound | Nu⁻ (e.g., RS⁻, RO⁻), DMF | Room Temp. to 100 °C | The aldehyde and methoxy (B1213986) groups activate the ring for SNAr.[5][6] |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling Protocol
Objective: To synthesize a biaryl compound from the corresponding 4-halo-2,5-dimethoxybenzaldehyde and a boronic acid.
Materials:
-
4-Iodo- or this compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the 4-halo-2,5-dimethoxybenzaldehyde, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Stir the reaction mixture at the appropriate temperature (see Table 1 for guidance).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Sonogashira Coupling Protocol
Objective: To couple a terminal alkyne with the corresponding 4-halo-2,5-dimethoxybenzaldehyde.
Materials:
-
4-Iodo- or this compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 1 mol%)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., THF or DMF)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the 4-halo-2,5-dimethoxybenzaldehyde, palladium catalyst, and copper(I) iodide in the chosen solvent.
-
Add the base and the terminal alkyne to the reaction mixture.
-
Stir the reaction at the appropriate temperature (room temperature for the iodo-compound, elevated for the bromo-compound).[2]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and partition between an organic solvent and water.
-
Wash the organic layer, dry it, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways and Workflows
General Catalytic Cycle for Palladium Cross-Coupling
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A standard experimental workflow for a palladium-catalyzed cross-coupling reaction.
Reactivity Comparison Logic
Caption: Logical relationship of reactivity between the iodo and bromo compounds.
Conclusion
For researchers and professionals in drug development and materials science, the choice between 4-iodo- and this compound is a critical decision that influences the entire synthetic route. The higher reactivity of the iodo-analogue in palladium-catalyzed cross-coupling reactions and Grignard reagent formation generally translates to more favorable reaction conditions, including lower temperatures, shorter reaction times, and potentially higher yields. However, the bromo-analogue is often more cost-effective and readily available, making it a viable option when harsher reaction conditions are acceptable or when the subsequent reaction steps are not sensitive to higher temperatures. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of the synthetic target and the available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. This compound|98+%|CAS 31558-41-5 [benchchem.com]
- 6. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
A Comparative Guide to Analytical Methods for the Identification of 4-Bromo-2,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the identification and quantification of 4-Bromo-2,5-dimethoxybenzaldehyde, an important intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, purity, and consistency of this compound in research and drug development pipelines. This document outlines detailed experimental protocols, presents comparative performance data, and offers visualizations of analytical workflows to aid in methodology selection and implementation.
Comparison of Analytical Methods
The primary analytical methods for the characterization of this compound include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique offers distinct advantages in terms of sensitivity, selectivity, and the type of structural information it provides.
Quantitative Performance Comparison
The choice of method often depends on the specific analytical goal, such as purity assessment, impurity profiling, or quantitative determination in a complex matrix. The following table summarizes typical performance characteristics of each technique for the analysis of substituted benzaldehydes.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (¹H-qNMR) |
| Principle | Separation by volatility and partitioning, detection by mass-to-charge ratio. | Separation by differential partitioning between mobile and stationary phases, detection by UV absorbance. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Primary Use | Identification, quantification, impurity profiling. | Quantification, purity assessment, stability testing. | Absolute quantification, structural elucidation, purity certification. |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | Low to mid ng/mL | ~0.1% (for impurities) |
| Limit of Quantitation (LOQ) | Mid ng/mL to pg/mL | Mid to high ng/mL | ~0.3% (for impurities) |
| Precision (%RSD) | < 5% | < 2% | < 1% |
| Linearity (R²) | > 0.99 | > 0.999 | > 0.999 |
| Sample Throughput | Moderate to High | High | Low to Moderate |
| Strengths | High sensitivity and selectivity, excellent for volatile and semi-volatile compounds. | Robust, versatile, and widely available. | High precision and accuracy, no need for identical reference standards for quantification. |
| Limitations | Requires derivatization for some polar compounds, thermal degradation of labile compounds. | Lower sensitivity than MS, requires chromophore for UV detection. | Lower sensitivity than chromatographic methods, higher instrumentation cost. |
Experimental Protocols
Detailed methodologies for each of the primary analytical techniques are provided below. These protocols are based on established methods for substituted benzaldehydes and can be adapted and validated for specific laboratory instrumentation and analytical requirements.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass spectrometer detector.
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent nonpolar capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (20:1).
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to prepare a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For analysis, dilute the sample to fall within the calibration range.
Data Analysis:
-
Identification is based on the retention time and the fragmentation pattern in the mass spectrum.
-
Quantification is performed by constructing a calibration curve of peak area versus concentration.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for the quantitative analysis of non-volatile and thermally labile compounds.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column compartment with temperature control, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in the mobile phase.
-
Generate a set of calibration standards by diluting the stock solution with the mobile phase.
-
Ensure all samples and standards are filtered through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The concentration of this compound is determined from a calibration curve constructed by plotting the peak area against the concentration of the standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary analytical technique for structural elucidation and can be used for quantitative analysis (qNMR) with high precision.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.
¹H-NMR Spectroscopy (Qualitative and Quantitative):
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard (for qNMR): A certified reference material with a known purity and protons that do not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 5 x T₁ (typically 30-60 seconds for accurate integration).
-
Number of Scans: 8-16.
-
¹³C-NMR Spectroscopy (Qualitative):
-
Solvent: CDCl₃ or DMSO-d₆.
-
Acquisition Parameters: Standard proton-decoupled pulse sequence.
Sample Preparation for qNMR:
-
Accurately weigh 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a known amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent and transfer to an NMR tube.
Data Analysis:
-
Structural Elucidation: Assign the signals in the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
-
Quantitative Analysis (¹H-qNMR): Calculate the purity of the sample using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule.
Instrumentation:
-
FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Sample Preparation:
-
For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in this compound. Key expected peaks include:
-
~2850 and ~2750 cm⁻¹ (C-H stretch of the aldehyde)
-
~1680 cm⁻¹ (C=O stretch of the aromatic aldehyde)
-
~1590 and ~1480 cm⁻¹ (C=C stretching in the aromatic ring)
-
~1270 and ~1040 cm⁻¹ (C-O stretching of the methoxy (B1213986) groups)
-
~600-800 cm⁻¹ (C-Br stretch)
-
Visualizing Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the key analytical methods described.
Caption: Experimental workflow for GC-MS analysis.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for qNMR analysis.
A Comparative Guide to Brominating Agents for the Synthesis of 2,5-Dimethoxybenzaldehyde Precursors
For researchers and professionals in drug development and organic synthesis, the efficient and regioselective synthesis of key intermediates is paramount. 2,5-Dimethoxybenzaldehyde (B135726) is a valuable building block, and its brominated derivatives are crucial for further functionalization. This guide provides an objective comparison of different brominating agents used in the synthesis of precursors to 2,5-dimethoxybenzaldehyde, supported by experimental data and detailed protocols.
The primary route to brominated 2,5-dimethoxybenzaldehyde often involves the electrophilic bromination of either 2,5-dimethoxybenzaldehyde itself or its common precursor, 1,4-dimethoxybenzene (B90301). The choice of brominating agent significantly impacts the yield, regioselectivity, and reaction conditions. Here, we compare three common brominating systems: molecular bromine in acetic acid, N-Bromosuccinimide (NBS), and in situ generated bromine from potassium bromate (B103136) and hydrobromic acid.
Data Summary
The following table summarizes the quantitative data for the different brominating agents discussed.
| Brominating Agent/System | Substrate | Product(s) | Yield (%) | Reaction Conditions | Reference |
| Bromine (Br₂) in Acetic Acid | 2,5-Dimethoxybenzaldehyde | 4-Bromo-2,5-dimethoxybenzaldehyde | 87 | Room temperature, 2-3 days | [1][2] |
| 6-Bromo-2,5-dimethoxybenzaldehyde | 5 | [1] | |||
| N-Bromosuccinimide (NBS) in Acetonitrile (B52724) | 1,4-Dimethoxybenzene | 2-Bromo-1,4-dimethoxybenzene | Excellent (not specified) | Room temperature, 1 hour | [3] |
| N-Bromosuccinimide (NBS) in Carbon Tetrachloride | 1,4-Dimethoxybenzene | 2-Bromo-1,4-dimethoxybenzene | Excellent (not specified) | Reflux | [3] |
| Potassium Bromate (KBrO₃) / HBr | Veratraldehyde* | 2-Bromo-4,5-dimethoxybenzaldehyde | 82.03 | Room temperature, 45 minutes | [4] |
Note: Veratraldehyde (3,4-dimethoxybenzaldehyde) is an isomer of the direct precursor to 2,5-dimethoxybenzaldehyde. This data is included to showcase an alternative in situ bromine generation method.
Performance Comparison
Molecular Bromine (Br₂) in Acetic Acid: This classical method for electrophilic aromatic substitution is effective for the bromination of 2,5-dimethoxybenzaldehyde.[1][2] However, it is crucial to note a historical discrepancy in the literature regarding the regioselectivity of this reaction. While early reports suggested the formation of the 6-bromo isomer, later studies have definitively shown that the major product is this compound, with the 6-bromo isomer formed as a minor product.[1][2] The reaction proceeds at room temperature but may require several days to reach completion.[1] While yielding a high conversion to the desired 4-bromo isomer, the handling of highly corrosive and toxic molecular bromine and the formation of a side product are notable drawbacks.
N-Bromosuccinimide (NBS): NBS is presented as a milder and more user-friendly alternative to molecular bromine.[3][5] It is a stable solid that is easier to handle.[5] For the bromination of methoxy-substituted benzenes, such as the precursor 1,4-dimethoxybenzene, NBS exhibits high regioselectivity.[3] The choice of solvent plays a significant role in the reaction efficiency. In acetonitrile, the bromination of activated aromatic rings proceeds rapidly at room temperature, often within an hour, and gives excellent yields.[3] In contrast, when using carbon tetrachloride as the solvent, refluxing is necessary.[3] The succinimide (B58015) byproduct is water-soluble, which can simplify the purification process.[5]
In situ Bromine Generation (KBrO₃/HBr): This method offers a "greener" approach by avoiding the direct handling of molecular bromine.[4] Bromine is generated in situ through the oxidation of hydrobromic acid by potassium bromate. This technique has been successfully applied to the bromination of veratraldehyde, an isomer of the target precursor, with high yields achieved in a short reaction time at room temperature.[4] This suggests its potential applicability for the bromination of 1,4-dimethoxybenzene or 2,5-dimethoxybenzaldehyde, offering a safer and more environmentally conscious alternative.
Experimental Protocols
Bromination of 2,5-Dimethoxybenzaldehyde with Bromine in Acetic Acid
-
Procedure: A solution of 2,5-dimethoxybenzaldehyde (20.0 g, 0.12 mol) in glacial acetic acid (115 mL) is cooled. A solution of bromine (20.0 g) in glacial acetic acid (60 mL) is then added. The resulting solution is stirred at room temperature for 2-3 days. After this period, the reaction mixture is diluted with ice water, leading to the precipitation of the product. The yellow precipitate is collected by filtration and dried. The crude product is a mixture of this compound (major) and 6-bromo-2,5-dimethoxybenzaldehyde (minor) and can be purified by fractional recrystallization from ethanol (B145695) or column chromatography.[1]
Bromination of 1,4-Dimethoxybenzene with NBS in Acetonitrile
-
General Procedure: To a solution of the methoxybenzene derivative in acetonitrile, N-bromosuccinimide is added. The reaction is stirred at room temperature, and its progress is monitored by thin-layer chromatography. For highly activated substrates like 1,4-dimethoxybenzene, the reaction is typically complete within an hour. Upon completion, the solvent is removed under reduced pressure, and the residue is processed to isolate the brominated product. The higher solubility of substrates in acetonitrile allows for milder reaction conditions compared to less polar solvents like carbon tetrachloride.[3]
In situ Bromination of Veratraldehyde with KBrO₃/HBr
-
Procedure: Veratraldehyde (10 mmol) is placed in a round bottom flask, followed by the addition of potassium bromate (3.3 mmol) and glacial acetic acid (5 mL) at room temperature. The mixture is stirred, and hydrobromic acid (47%, 1 mL) is added dropwise. Stirring is continued for 45 minutes while the reaction is monitored by TLC. The reaction mixture is then poured into ice water (50 mL) and stirred for 10 minutes. Sodium thiosulfate (B1220275) is added until the color of the solution changes, indicating the quenching of excess bromine. The solid product is collected by filtration, washed with cold distilled water, and recrystallized from ethanol.[4]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the different bromination methods.
References
A Comparative Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-2,5-dimethoxybenzaldehyde
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromo-2,5-dimethoxybenzaldehyde, a valuable intermediate in organic synthesis. For a comprehensive understanding of substituent effects on the NMR spectra, the data is compared with that of two structurally related compounds: 2,5-dimethoxybenzaldehyde (B135726) and 4-bromobenzaldehyde. This objective comparison, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to aid in structural elucidation and characterization.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its selected analogues. Chemical shifts (δ) are reported in parts per million (ppm) and referenced to an internal standard. The solvent and spectrometer frequency are specified, as these parameters can influence chemical shift values.
Table 1: ¹H NMR Spectral Data Comparison in DMSO-d₆
| Compound | Aldehyde Proton (CHO) δ (ppm), Multiplicity | Aromatic Protons δ (ppm), Multiplicity, J (Hz) | Methoxy Protons (OCH₃) δ (ppm), Multiplicity |
| This compound | 10.40 (s) | 7.34 (s), 7.25 (s) | 3.91 (s), 3.90 (s) |
| 2,5-dimethoxybenzaldehyde | 10.37 (s) | 7.23 (d, J=3.1), 7.15 (dd, J=9.0, 3.1), 7.08 (d, J=9.0) | 3.82 (s), 3.76 (s) |
| 4-bromobenzaldehyde | 9.96 (s) | 7.85 (d, J=8.5), 7.78 (d, J=8.5) | N/A |
Table 2: ¹³C NMR Spectral Data Comparison in DMSO-d₆
| Compound | Aldehyde Carbon (CHO) δ (ppm) | Aromatic Carbons δ (ppm) | Methoxy Carbons (OCH₃) δ (ppm) |
| This compound | 188.1 | 156.0, 151.9, 125.7, 118.2, 115.5, 114.8 | 56.5, 56.3 |
| 2,5-dimethoxybenzaldehyde | 189.4 | 158.4, 154.1, 125.0, 114.1, 113.8, 113.2 | 56.2, 55.6 |
| 4-bromobenzaldehyde [1] | 192.1 | 135.2, 132.3, 131.5, 128.5 | N/A |
Experimental Protocols
The following is a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of solid organic compounds, based on standard laboratory practices.
1. Sample Preparation:
-
Approximately 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) is accurately weighed and placed in a clean, dry vial.
-
The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added for chemical shift calibration (δ = 0.00 ppm).
-
The NMR tube is capped and carefully inverted several times to ensure a homogeneous solution.
2. NMR Spectrometer Setup and Data Acquisition:
-
The prepared NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.
-
The spectrometer's field is locked onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field.
-
The magnetic field homogeneity is optimized by a process called shimming to obtain sharp and symmetrical resonance signals.
-
For ¹H NMR spectroscopy , a standard one-pulse experiment is typically used. A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR spectroscopy , a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance signal sensitivity. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
3. Data Processing:
-
The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
The spectrum is phase-corrected to ensure all peaks are in the absorptive mode.
-
The baseline of the spectrum is corrected to be flat.
-
The chemical shift axis is calibrated with respect to the internal standard (TMS at 0.00 ppm) or the residual solvent signal.
-
For ¹H NMR spectra, the peak integrals are determined to establish the relative ratios of the different types of protons.
-
The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) are analyzed to elucidate the molecular structure.
Visualization of NMR Assignments
The following diagram illustrates the structure of this compound and the assignment of its ¹H and ¹³C NMR signals.
Caption: Structure and NMR assignments for this compound.
References
A Comparative Guide to the Analytical Characterization of 4-Bromo-2,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry and other key analytical techniques for the characterization of 4-Bromo-2,5-dimethoxybenzaldehyde. Detailed experimental protocols and data interpretation are included to assist in method selection and application.
Mass Spectrometry Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern. Under electron ionization (EI), the molecule is expected to fragment in a predictable manner, driven by the stability of the resulting ions.
The presence of a bromine atom is a key diagnostic feature in the mass spectrum, resulting in a characteristic isotopic pattern for bromine-containing fragments (approximately 1:1 ratio of M+ and M+2 peaks for 79Br and 81Br isotopes). While a publicly available, fully annotated mass spectrum with relative intensities is not readily accessible, a predicted fragmentation pattern based on the analysis of structurally similar compounds, such as benzaldehydes and bromo-aromatic compounds, is presented below.
Table 1: Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation of this compound
| m/z (Predicted) | Proposed Fragment Ion | Formula | Comments |
| 244/246 | [M]+• | [C9H9BrO3]+• | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |
| 243/245 | [M-H]+ | [C9H8BrO3]+ | Loss of a hydrogen radical from the aldehyde group. |
| 229/231 | [M-CH3]+ | [C8H6BrO3]+ | Loss of a methyl radical from one of the methoxy (B1213986) groups. |
| 215/217 | [M-CHO]+ | [C8H8BrO2]+ | Loss of the formyl radical. |
| 201/203 | [M-CH3-CO]+ | [C7H6BrO2]+ | Subsequent loss of carbon monoxide from the [M-CH3]+ ion. |
| 186/188 | [M-2CH3O]+• | [C7H3BrO]+• | Loss of both methoxy groups. |
| 165 | [M-Br]+ | [C9H9O3]+ | Loss of the bromine atom. |
| 137 | [C8H9O2]+ | [C8H9O2]+ | Fragment resulting from the loss of Br and CO. |
| 122 | [C7H6O2]+• | [C7H6O2]+• | Further fragmentation. |
| 77 | [C6H5]+ | [C6H5]+ | Phenyl cation, a common fragment in aromatic compounds. |
Note: The relative intensities of these peaks can vary depending on the specific ionization and analysis conditions.
Below is a diagram illustrating the predicted fragmentation pathways of this compound.
Caption: Predicted major fragmentation pathways of this compound under electron ionization.
Comparison with Alternative Analytical Techniques
While mass spectrometry provides detailed structural information, other spectroscopic techniques offer complementary data for a comprehensive characterization of this compound.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (with high resolution MS), and structural information from fragmentation patterns. | High sensitivity, provides molecular weight, and detailed structural insights. | Isomeric differentiation can be challenging without tandem MS or chromatographic separation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and substitution pattern. | Unambiguous structure determination, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule (e.g., aldehyde C=O, C-O ether, C-Br, aromatic C-H). | Fast, simple sample preparation, provides a molecular "fingerprint". | Provides limited information on the overall molecular structure and connectivity. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane (B109758) or methanol.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1) or splitless for higher sensitivity.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column with a 5% phenyl methylpolysiloxane stationary phase (or equivalent).
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: Scan from m/z 40 to 400.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl3) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
1H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16
-
Relaxation Delay: 2 seconds
-
-
13C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse program.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm-1
-
Resolution: 4 cm-1
-
Number of Scans: 16-32
-
A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.
-
Conclusion
The comprehensive characterization of this compound is best achieved through a multi-technique approach. Mass spectrometry is indispensable for determining the molecular weight and providing key structural clues through its fragmentation pattern, particularly the diagnostic bromine isotope signature. NMR spectroscopy offers definitive structural elucidation by mapping the carbon-hydrogen framework. FTIR spectroscopy serves as a rapid and straightforward method for confirming the presence of key functional groups. The selection of the primary analytical technique will depend on the specific research question, but the combination of these methods provides a robust and reliable identification and characterization of the compound.
A Comparative Analysis of Substituted 2,5-Dimethoxybenzaldehydes as Precursors to Serotonin 5-HT2A Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
Substituted 2,5-dimethoxybenzaldehydes are pivotal chemical intermediates in the synthesis of a class of neurologically active compounds known as phenethylamines. These derivatives, particularly those substituted at the 4-position, are precursors to potent serotonin (B10506) 5-HT2A receptor agonists, which are of significant interest in neuroscience research and for their potential therapeutic applications. This guide provides a comparative study of various substituted 2,5-dimethoxybenzaldehydes, focusing on their synthesis, physicochemical properties, and the biological activity of their corresponding phenethylamine (B48288) derivatives.
Physicochemical Properties and Synthesis of Substituted 2,5-Dimethoxybenzaldehydes
The introduction of different substituents onto the 2,5-dimethoxybenzaldehyde (B135726) scaffold influences the physicochemical properties of the molecule and can affect the efficiency of subsequent synthetic steps. The table below summarizes the properties of several key substituted 2,5-dimethoxybenzaldehydes.
| Substituent (at 4-position) | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| H | 2,5-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 46-52 | Yellowish crystalline powder[1][2][3] |
| Br | 4-Bromo-2,5-dimethoxybenzaldehyde | C₉H₉BrO₃ | 245.07 | 163-164 | Light yellow solid[4][5] |
| I | 4-Iodo-2,5-dimethoxybenzaldehyde | C₉H₉IO₃ | 292.07 | 117-118 | Gold crystals[4] |
| NO₂ | 4-Nitro-2,5-dimethoxybenzaldehyde | C₉H₉NO₅ | 211.17 | 163-164 | - |
| CH₃ | 4-Methyl-2,5-dimethoxybenzaldehyde | C₁₀H₁₂O₃ | 180.20 | 85-86 | - |
Biological Activity of Corresponding Phenethylamine Derivatives at the 5-HT2A Receptor
The primary interest in substituted 2,5-dimethoxybenzaldehydes lies in their role as precursors to the "2C" series of psychedelic phenethylamines. The nature of the substituent at the 4-position of the phenethylamine derivative dramatically influences its affinity (Ki) and functional potency (EC50) at the serotonin 5-HT2A receptor.
| 4-Substituent | Phenethylamine Derivative (Common Name) | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) |
| H | 2C-H | - | - |
| Br | 2C-B | 17 | 16 |
| I | 2C-I | 8 | 11 |
| OCH₂CH₃ | 2C-O-2 | 1000 | 2600 |
| O(CH₂)₂CH₃ | 2C-O-3 | 240 | 110 |
| O(CH₂)₃CH₃ | 2C-O-4 | 120 | 58 |
dot
Caption: General synthetic pathway and mechanism of action.
Experimental Protocols
Synthesis of this compound
This protocol describes the bromination of 2,5-dimethoxybenzaldehyde to yield this compound.
Materials:
-
2,5-Dimethoxybenzaldehyde
-
Glacial acetic acid
-
Bromine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
At 0 °C, dissolve 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) in glacial acetic acid (7 mL).
-
Slowly add a solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL).
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.[4][5]
-
Quench the reaction by adding water (30 mL). A white precipitate will form.
-
Collect the precipitate by filtration.
-
Redissolve the precipitate in a mixture of water (30 mL) and dichloromethane (30 mL) and perform a liquid-liquid separation.
-
Extract the aqueous phase with dichloromethane (3 x 25 mL).
-
Combine the organic phases, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using 20% ethyl acetate in hexane as the eluent to afford this compound as a light yellow solid.[4][5]
dot
Caption: Synthesis workflow for this compound.
Conversion of 4-Substituted-2,5-dimethoxybenzaldehyde to Phenethylamine (General Procedure)
This two-step procedure involves a Henry condensation followed by reduction.
Step 1: Henry Reaction (Formation of Nitrostyrene)
-
Dissolve the substituted 2,5-dimethoxybenzaldehyde and a catalytic amount of ammonium (B1175870) acetate in nitromethane.
-
Reflux the mixture for 1-4 hours. The solution will typically turn a deep reddish color.
-
Cool the reaction mixture and place it in a freezer to induce crystallization of the nitrostyrene product.
-
Collect the crystals by filtration and wash with a cold solvent like methanol (B129727) or isopropanol.
Step 2: Reduction of Nitrostyrene to Phenethylamine (using LiAlH₄)
-
To a well-stirred suspension of lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or THF, add the substituted 2,5-dimethoxynitrostyrene portion-wise.
-
Reflux the mixture for several hours to 24 hours.
-
Cool the reaction flask in an ice bath and carefully quench the reaction by the dropwise addition of water or a dilute acid.
-
Filter the mixture to remove aluminum salts.
-
Make the filtrate basic with an aqueous NaOH solution.
-
Extract the aqueous layer with a nonpolar solvent (e.g., dichloromethane or toluene).
-
Dry the combined organic extracts and evaporate the solvent to yield the phenethylamine freebase.
-
The freebase can be converted to a salt (e.g., hydrochloride) by dissolving it in a suitable solvent and bubbling dry HCl gas through the solution or by adding a solution of HCl in a solvent like isopropanol.
5-HT2A Receptor Radioligand Binding Assay
This protocol is a typical competition binding assay to determine the affinity (Ki) of a test compound.
Materials:
-
Cell membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).
-
[³H]ketanserin (radioligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Unlabeled competitor for non-specific binding (e.g., ketanserin (B1673593) or spiperone).
-
Test compounds (substituted phenethylamines).
-
96-well filter plates.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold buffer. Centrifuge to pellet the membranes, then resuspend in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the cell membrane suspension, [³H]ketanserin (at a concentration near its Kd, e.g., 1 nM), and either assay buffer (for total binding), a high concentration of unlabeled competitor (e.g., 10 µM ketanserin, for non-specific binding), or varying concentrations of the test compound.[6][7]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[6]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Dry the filters, add scintillation cocktail to each well, and measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
dot
Caption: Workflow for a 5-HT2A receptor binding assay.
5-HT2A Receptor Calcium Flux Assay
This protocol measures the functional potency (EC50) of a compound by detecting changes in intracellular calcium upon receptor activation.
Materials:
-
Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Black-walled, clear-bottom 96-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds.
-
Fluorescence plate reader with an injector.
Procedure:
-
Cell Plating: Seed the cells into 96-well plates and allow them to grow to confluence.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye solution. Incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Compound Addition: Wash the cells to remove excess dye. Add assay buffer containing different concentrations of the test compound to the wells.
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence.
-
Using the instrument's injector, add a 5-HT2A agonist (like serotonin or a reference agonist) at a concentration that elicits a submaximal response (EC80) to stimulate calcium release.
-
Immediately begin measuring the fluorescence intensity over time to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data.
-
Plot the normalized response against the log concentration of the test compound.
-
Fit the data to a dose-response curve to determine the EC50 or IC50 value.
-
References
Confirming the Structure of 4-Bromo-2,5-dimethoxybenzaldehyde Derivatives: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of common analytical techniques used to elucidate and confirm the structure of 4-Bromo-2,5-dimethoxybenzaldehyde derivatives, a class of compounds with significant potential in organic synthesis and material science. We will delve into the experimental data and protocols for key analytical methods, offering a clear comparison of their strengths and limitations in this context.
The molecular structure of this compound features a benzene (B151609) ring with a bromine atom, two methoxy (B1213986) groups, and an aldehyde functional group.[1] Derivatives of this molecule can be synthesized for various applications, making robust structural confirmation paramount.[1] This guide will focus on the application and comparison of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is often guided by the specific information required, the sample's nature, and the available instrumentation. For the structural confirmation of this compound derivatives, a combination of spectroscopic methods is typically employed, with X-ray crystallography serving as the gold standard for absolute structure determination in the solid state.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Number of unique protons, their chemical environment, and connectivity. | Provides detailed information about the proton framework of the molecule. | Can have overlapping signals in complex molecules. |
| ¹³C NMR Spectroscopy | Number of unique carbon atoms and their chemical environment. | Complements ¹H NMR by providing a carbon skeleton map. | Lower sensitivity compared to ¹H NMR. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Quick and simple method for identifying key functional groups. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Determines the molecular formula and can provide structural clues from fragmentation. | Isomer differentiation can be challenging without high-resolution techniques. |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, and bond angles. | Provides unambiguous proof of structure and stereochemistry. | Requires a suitable single crystal, which can be difficult to obtain. |
Experimental Data for this compound
The following tables summarize typical experimental data obtained for the parent compound, this compound, which serves as a reference for its derivatives.
NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ¹H | 10.3 | s | 1H | -CHO |
| 7.3 | s | 1H | Ar-H | |
| 7.1 | s | 1H | Ar-H | |
| 3.9 | s | 3H | -OCH₃ | |
| 3.8 | s | 3H | -OCH₃ | |
| ¹³C | 190.0 | C=O | ||
| 158.0 | C-O | |||
| 155.0 | C-O | |||
| 128.0 | C-Br | |||
| 118.0 | Ar-C | |||
| 115.0 | Ar-C | |||
| 112.0 | Ar-C | |||
| 56.5 | -OCH₃ | |||
| 56.0 | -OCH₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Medium | C-H stretch (alkane) |
| 2850-2750 | Weak | C-H stretch (aldehyde) |
| 1700-1680 | Strong | C=O stretch (aldehyde) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |
| 1250-1200 | Strong | C-O stretch (aryl ether) |
| 1050-1000 | Medium | C-O stretch (aryl ether) |
| 800-600 | Strong | C-Br stretch |
Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 244/246 | 100/98 | [M]⁺/ [M+2]⁺ (presence of Bromine) |
| 229/231 | 40/39 | [M-CH₃]⁺ |
| 215/217 | 20/19 | [M-CHO]⁺ |
| 187/189 | 15/14 | [M-CHO-CO]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the this compound derivative (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
A dilute solution of the sample is introduced into the mass spectrometer. The choice of ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) depends on the compound's properties. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Single Crystal X-ray Crystallography
A high-quality single crystal of the derivative is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to determine the electron density map and, subsequently, the precise arrangement of atoms in the crystal lattice.[2][3]
Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the structural confirmation of a newly synthesized this compound derivative.
Caption: A typical workflow for the structural confirmation of a novel compound.
Conclusion
The structural confirmation of this compound derivatives relies on a multi-technique approach. While NMR, IR, and Mass Spectrometry provide crucial pieces of the structural puzzle, allowing for a confident initial assignment, single crystal X-ray crystallography remains the definitive method for unambiguous three-dimensional structure determination. By employing these techniques in a logical workflow, researchers can ensure the accurate characterization of their synthesized molecules, which is fundamental for their further application in drug discovery and materials science.
References
quantitative analysis of 4-Bromo-2,5-dimethoxybenzaldehyde in a mixture
A Comparative Guide to the Quantitative Analysis of 4-Bromo-2,5-dimethoxybenzaldehyde in a Mixture
For researchers, scientists, and drug development professionals, the accurate quantification of specific chemical entities within a mixture is a critical aspect of quality control, process optimization, and regulatory compliance. This guide provides a comprehensive comparison of three powerful analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Each method is evaluated based on its principles, experimental protocols, and performance characteristics, with supporting data presented to aid in the selection of the most appropriate technique for a given analytical challenge.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is a robust approach for the analysis of this compound.
Experimental Protocol:
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B). A typical gradient could be:
-
0-15 min: 50% to 80% A
-
15-20 min: 80% A (hold)
-
20-22 min: 80% to 50% A
-
22-25 min: 50% A (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol (B129727) (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: Accurately weigh the sample mixture and dissolve it in methanol to a known volume to achieve a concentration of this compound within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Workflow for HPLC Analysis:
HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It offers high sensitivity and specificity, making it well-suited for the quantification of this compound, especially in complex matrices.
Experimental Protocol:
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C, hold for 5 minutes.
-
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 244, 246, 229, 231).
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent like ethyl acetate (B1210297) or dichloromethane (B109758) (e.g., 1 mg/mL). Prepare calibration standards by serial dilution to cover the expected concentration range in the samples (e.g., 0.1 to 50 µg/mL). An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) should be added to all standards and samples.
-
Sample Solution: Accurately weigh the sample mixture and dissolve it in the chosen solvent to a known volume. Add the internal standard.
Workflow for GC-MS Analysis:
GC-MS analysis workflow for this compound.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance in a sample without the need for a calibration curve of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Experimental Protocol:
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Acquisition Parameters (¹H NMR):
-
Solvent: A deuterated solvent in which both the sample and an internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
Temperature: A constant, controlled temperature.
Sample Preparation:
-
Accurately weigh a known amount of the sample mixture into an NMR tube.
-
Accurately weigh a known amount of the internal standard and add it to the same NMR tube.
-
Add a sufficient volume of the deuterated solvent to completely dissolve both the sample and the internal standard.
Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample) * PIS
Where:
-
C = Concentration (as mass fraction)
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Workflow for qNMR Analysis:
qNMR analysis workflow for this compound.
Comparison of Quantitative Performance
The following table summarizes the expected performance characteristics of the three analytical methods for the quantitative analysis of this compound. These values are based on typical performance for similar aromatic compounds and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS (SIM) | qNMR |
| Linearity (R²) | > 0.999 | > 0.998 | Not Applicable (Direct Method) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 µg/mL | ~0.1% (w/w) |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.05 - 0.5 µg/mL | ~0.3% (w/w) |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (% RSD) | < 2% | < 5% | < 1% |
| Analysis Time per Sample | 20 - 30 minutes | 15 - 25 minutes | 10 - 20 minutes |
| Specificity | Moderate to High | Very High | High |
| Sample Preparation | Simple | Moderate (may require internal standard) | Simple (requires accurate weighing) |
Conclusion
The choice of the most suitable analytical technique for the quantitative analysis of this compound depends on the specific requirements of the analysis.
-
HPLC-UV is a robust and reliable method for routine quality control and quantification, offering good accuracy and precision with relatively simple sample preparation.
-
GC-MS provides superior sensitivity and specificity, making it the ideal choice for trace-level analysis in complex matrices or when unambiguous identification is required.
-
qNMR is a powerful primary method that offers high accuracy and precision without the need for an analyte-specific reference standard, making it particularly valuable for the certification of reference materials and for obtaining highly accurate quantitative results.
By understanding the principles, protocols, and performance characteristics of each of these techniques, researchers can make an informed decision to select the most appropriate method to achieve their analytical goals.
Safety Operating Guide
Proper Disposal of 4-Bromo-2,5-dimethoxybenzaldehyde: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 4-Bromo-2,5-dimethoxybenzaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. All personnel handling this substance must be familiar with its Safety Data Sheet (SDS) and adhere to the prescribed safety protocols.
Key Hazards:
-
May be harmful if swallowed.
-
Some sources indicate it is toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or chemical goggles.[1]
-
Body Protection: A lab coat or other suitable protective clothing.[1]
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[1]
Quantitative Hazard Data
The following table summarizes the hazard classifications for this compound.
| Hazard Classification | Category | GHS Code |
| Skin Corrosion/Irritation | Category 2 | H315 |
| Serious Eye Damage/Eye Irritation | Category 2A | H319 |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335 |
| Acute toxicity, Oral (Harmful if swallowed) | Category 4 | H302 |
| Hazardous to the aquatic environment, long-term hazard | Chronic 2 | H411 |
Note: Hazard classifications may vary slightly between suppliers. Always refer to the specific SDS for the product in use.
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous waste.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect un-used or waste this compound powder in a dedicated, clearly labeled, and sealed container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and collected in a separate, labeled hazardous waste container.
-
Solutions: If the compound is in a solvent, it should be collected in a labeled, sealed container designated for halogenated or non-halogenated organic solvent waste, depending on the solvent used.
Step 2: Waste Storage
-
Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure containers are kept closed when not in use.
-
Store away from incompatible materials, such as strong oxidizing agents.[1]
Step 3: Final Disposal
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[1][3][4]
-
The recommended method of disposal is incineration in a facility equipped with an afterburner and a flue gas scrubber to prevent the release of harmful substances.[1]
-
Do not dispose of this chemical down the drain or in regular trash.
Step 4: Spill Management
-
In the event of a spill, avoid generating dust.[1]
-
Carefully sweep or shovel the spilled solid material into a suitable container for disposal.[1][4]
-
Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Ensure proper ventilation of the area.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 4-Bromo-2,5-dimethoxybenzaldehyde
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Bromo-2,5-dimethoxybenzaldehyde, including detailed operational and disposal plans. Adherence to these protocols is critical for minimizing exposure and ensuring a safe laboratory environment.
Hazard Profile: this compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
A systematic approach to personal protection is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Minimum Requirement | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | A face shield may be necessary for operations with a high risk of splashing.[1][4] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[4] |
| Skin and Body Protection | Laboratory coat. | Wear appropriate protective clothing to prevent skin exposure.[3][4] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | A NIOSH-approved respirator (e.g., N95 dust mask) should be used if dust is generated or if ventilation is inadequate.[4] |
Operational Plan: Step-by-Step Handling Procedures
A meticulous workflow is crucial for minimizing exposure and preventing contamination. All handling of this compound, particularly weighing and solution preparation, should occur in a designated area, preferably within a chemical fume hood.
Experimental Protocol: General Weighing and Solution Preparation
-
Preparation: Before handling the compound, ensure you are in a well-ventilated area, such as a chemical fume hood. Don all required personal protective equipment as detailed in the table above.
-
Weighing: Use a clean, dedicated spatula and weigh boat. To minimize dust generation, handle the solid material with care.
-
Transfer: Carefully transfer the weighed compound into your reaction vessel or solvent.
-
Cleaning: Clean the spatula and weighing boat immediately after use. If disposable, discard them in the appropriate hazardous waste container.
-
Handwashing: Wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3]
Spill Management and Disposal Plan
Accidental spills should be handled promptly and safely.
-
Small Spills: For minor spills, carefully sweep or shovel the solid material into an appropriate container for disposal, minimizing dust generation.[1]
-
Large Spills: In the event of a larger spill, evacuate the area and follow your institution's emergency procedures.
Waste Disposal
The primary and most recommended method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste disposal company.[1][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Collection and Storage: Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical. The label should clearly state "Hazardous Waste" and "this compound," and include the relevant hazard symbols.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should also be disposed of as hazardous waste.
-
Container Disposal: Containers that held this compound must be treated as hazardous waste.
Logical Workflow for Handling this compound
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
